1-Acetoxy-2,5-hexanedione-13C4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H12O4 |
|---|---|
Molecular Weight |
176.15 g/mol |
IUPAC Name |
2,5-dioxo(1,2,3,4-13C4)hexyl acetate |
InChI |
InChI=1S/C8H12O4/c1-6(9)3-4-8(11)5-12-7(2)10/h3-5H2,1-2H3/i3+1,4+1,5+1,8+1 |
InChI Key |
YXROPKSAPVRCCH-RMMRGODESA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: 1-Acetoxy-2,5-hexanedione-¹³C₄
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Technical Overview of 1-Acetoxy-2,5-hexanedione-¹³C₄
Introduction
This technical guide provides a detailed overview of the chemical properties, experimental protocols, and relevant biological pathways associated with 1-Acetoxy-2,5-hexanedione-¹³C₄. This isotopically labeled compound serves as a critical tool in various research and development applications, particularly in metabolic studies and quantitative analysis. Due to the limited direct experimental data on the labeled compound, this guide leverages information from its unlabeled analogue, 2,5-hexanedione (B30556), to provide a comprehensive profile. The ¹³C₄ labeling makes it an ideal internal standard for mass spectrometry-based assays.[1]
Chemical and Physical Properties
The fundamental chemical and physical properties of 1-Acetoxy-2,5-hexanedione are summarized below. These properties are expected to be nearly identical for the ¹³C₄ labeled version.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₄ | Inferred |
| Molecular Weight (unlabeled) | 172.18 g/mol | Inferred |
| Molecular Weight (¹³C₄) | 176.19 g/mol | Calculated |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Miscible with water, alcohol, and diethyl ether.[2][3] | [2][3] |
| Appearance | Colorless to pale yellow liquid.[3] | [3] |
Note: Some data is inferred from the parent compound, 2,5-hexanedione, and general chemical principles.
Spectroscopic Data
While specific spectra for 1-Acetoxy-2,5-hexanedione-¹³C₄ are not publicly available, the expected shifts for the parent compound, 2,5-hexanedione, are provided for reference. The ¹³C labeling will result in distinct splitting patterns and shifts in the ¹³C NMR spectrum, which are invaluable for tracer studies.
¹H NMR Spectra (90 MHz, CDCl₃)
| Shift (ppm) | Intensity |
| 2.16 | 27.00 |
| 2.19 | 1000.00 |
| 2.71 | 589.00 |
| Data for 2,5-hexanedione.[4] |
¹³C NMR Spectra (15.09 MHz, CDCl₃)
| Shift (ppm) | Intensity |
| 36.96 | 1000.00 |
| 29.76 | 707.00 |
| 206.87 | 636.00 |
| Data for 2,5-hexanedione.[4] |
Synthesis and Experimental Protocols
Synthesis of 2,5-Hexanedione
Several methods for the synthesis of the parent compound, 2,5-hexanedione, have been reported. A common laboratory-scale synthesis involves the hydrolysis of 2,5-dimethylfuran (B142691).[5][6] Industrial synthesis may involve the direct C-C coupling of acetone (B3395972).[7]
A general laboratory procedure for the synthesis from 2,5-dimethylfuran is as follows:
-
Reaction Setup: 2,5-dimethylfuran is used as the raw material. The hydrolysis is catalyzed by a dilute acid, such as sulfuric acid, in the presence of acetic acid.[6]
-
Hydrolysis: The mixture is heated to facilitate the ring opening and hydrolysis of the furan (B31954) to the dione.
-
Workup: The reaction mixture is then subjected to distillation to remove any low-boiling fractions.[6]
-
Purification: The crude product is further purified by vacuum distillation to yield 2,5-hexanedione.[6]
The synthesis of 1-Acetoxy-2,5-hexanedione would likely involve an additional acetylation step of a corresponding hydroxy precursor. The introduction of the ¹³C₄ label would be achieved by using a ¹³C-labeled starting material in the synthesis.
Biological Significance and Toxicity
2,5-Hexanedione is a known neurotoxic metabolite of n-hexane and 2-hexanone.[4][5] Its toxicity stems from its ability to react with lysine (B10760008) residues in axonal proteins, leading to the formation of pyrrole (B145914) adducts.[5] This process ultimately results in protein cross-linking and disruption of axonal transport, causing peripheral neuropathy.[5] The symptoms of chronic exposure include tingling, cramps, and muscle weakness in the extremities.[5]
Due to its role as a key metabolite in n-hexane toxicity, isotopically labeled 2,5-hexanedione derivatives like 1-Acetoxy-2,5-hexanedione-¹³C₄ are invaluable for studying the mechanism of action and for use as internal standards in toxicological and metabolomic studies.
Experimental Workflows
The use of 1-Acetoxy-2,5-hexanedione-¹³C₄ as an internal standard is a common application in quantitative mass spectrometry. A typical workflow for such an experiment is depicted below.
Caption: Workflow for quantitative analysis using an isotopically labeled internal standard.
Signaling and Metabolic Pathways
2,5-Hexanedione is a metabolite in the pathway of n-hexane detoxification. The metabolic conversion of n-hexane to its neurotoxic metabolite, 2,5-hexanedione, is a critical pathway in toxicology.
Caption: Metabolic pathway of n-hexane to 2,5-hexanedione.
Conclusion
1-Acetoxy-2,5-hexanedione-¹³C₄ is a valuable tool for researchers in toxicology, drug metabolism, and analytical chemistry. Its primary application as an internal standard allows for precise and accurate quantification of its unlabeled analogue and related metabolites. While direct experimental data for the labeled compound is scarce, a thorough understanding of the properties and biological effects of the parent compound, 2,5-hexanedione, provides a strong foundation for its effective use in research. The provided experimental workflows and pathway diagrams serve as a guide for designing and interpreting studies involving this important molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2,5-己二酮 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. grokipedia.com [grokipedia.com]
- 4. 2,5-Hexanedione | C6H10O2 | CID 8035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]
- 6. CN101423467B - Method for synthesizing 2,5-acetonyl acetone - Google Patents [patents.google.com]
- 7. Continuous synthesis of 2,5-hexanedione through direct C–C coupling of acetone in a Hilbert fractal photo microreactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to a Plausible Synthesis Pathway for 1-Acetoxy-2,5-hexanedione-13C4
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a plausible multi-step synthesis pathway for 1-Acetoxy-2,5-hexanedione-13C4, an isotopically labeled compound of interest in various research and development applications. Due to the absence of a directly published synthesis route, this guide proposes a logical sequence of reactions based on established organic chemistry principles and analogous transformations reported in the scientific literature. The proposed pathway commences with a commercially available 13C-labeled starting material and proceeds through key intermediates to the final product.
Proposed Synthesis Pathway Overview
The synthesis of this compound can be envisioned in three main stages:
-
Synthesis of 2,5-Hexanedione-2,3,4,5-13C4: Photochemical C-C coupling of Acetone-1,3-13C2 to form the isotopically labeled diketone backbone.
-
Regioselective Hydroxylation to 1-Hydroxy-2,5-hexanedione-13C4: A Baeyer-Villiger oxidation of the labeled 2,5-hexanedione, followed by hydrolysis, to introduce a hydroxyl group at the C1 position.
-
Acetylation to this compound: Esterification of the hydroxyl group of the intermediate to yield the final product.
The overall proposed synthesis is depicted in the following workflow:
A Comprehensive Technical Guide to 1-Acetoxy-2,5-hexanedione-¹³C₄
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 1-Acetoxy-2,5-hexanedione-¹³C₄, a stable isotope-labeled compound of significant interest in analytical and biomedical research. The document outlines its chemical and physical properties, synthesis, and primary applications, with a particular focus on its role as an internal standard in quantitative mass spectrometry. Furthermore, this guide delves into the metabolic context of its parent compound, 2,5-hexanedione (B30556), a known neurotoxin, providing insights into its mechanism of action. Detailed experimental protocols for its use as an internal standard and illustrative diagrams of relevant biochemical pathways are also presented to support its practical application in a research setting.
Introduction
1-Acetoxy-2,5-hexanedione-¹³C₄ is the ¹³C-labeled version of 1-Acetoxy-2,5-hexanedione. Stable isotope-labeled compounds are critical tools in analytical chemistry, particularly in mass spectrometry-based quantification, where they serve as ideal internal standards.[1] The incorporation of heavy isotopes, such as ¹³C, results in a compound that is chemically identical to its unlabeled counterpart but has a greater molecular mass. This mass difference allows for its distinct detection by a mass spectrometer, enabling precise and accurate quantification of the unlabeled analyte in complex biological matrices.[2] The primary applications of 1-Acetoxy-2,5-hexanedione-¹³C₄ are as a tracer and as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Chemical and Physical Properties
The chemical and physical properties of 1-Acetoxy-2,5-hexanedione-¹³C₄ are summarized in the tables below. The data for the labeled compound is provided where available, and the properties of the closely related unlabeled compound, 2,5-hexanedione, are included as a reference, as isotopic labeling does not significantly alter most physical properties.
Table 1: Chemical Properties of 1-Acetoxy-2,5-hexanedione-¹³C₄
| Property | Value |
| Chemical Name | 1-Acetoxy-2,5-hexanedione-¹³C₄ |
| Molecular Formula | C₄¹³C₄H₁₂O₄ |
| Molecular Weight | 176.15 g/mol [1] |
| CAS Number | 2732446-00-1[1] |
| Unlabeled CAS Number | 65313-49-7[1] |
| SMILES | CC(--INVALID-LINK--(--INVALID-LINK--(--INVALID-LINK--(OC(C)=O)[H]">13C=O)[H])[H])=O[1] |
Table 2: Physical Properties of 2,5-Hexanedione (Acetonylacetone) (Unlabeled Analog)
| Property | Value |
| Appearance | Colorless to amber liquid[3] |
| Odor | Characteristic, sweet[3] |
| Melting Point | -6 to -5 °C |
| Boiling Point | 191 °C |
| Density | 0.973 g/mL at 25 °C |
| Flash Point | 79 °C (closed cup) |
| Solubility | Miscible with water, alcohol, and ether[4] |
| Vapor Pressure | 0.43 mmHg at 20 °C |
Synthesis
The synthesis of stable isotope-labeled internal standards is a critical process that ensures high isotopic purity and chemical fidelity.[5] While a specific, detailed synthesis protocol for 1-Acetoxy-2,5-hexanedione-¹³C₄ is not publicly available, a general understanding can be derived from the synthesis of its unlabeled precursor, 2,5-hexanedione, and general methods for isotopic labeling.
A common method for the synthesis of 2,5-hexanedione involves the hydrolysis of 2,5-dimethylfuran.[6] Another documented laboratory preparation starts from diethyl 2,3-diacetylbutanedioate, which is treated with aqueous sodium hydroxide, followed by extraction and distillation to yield 2,5-hexanedione.[4][7]
The synthesis of 1-Acetoxy-2,5-hexanedione would likely proceed from a suitable precursor, such as 1-hydroxy-2,5-hexanedione, which can be produced from the hydrogenation of 5-hydroxymethylfurfural (B1680220) (HMF).[8] The final acetylation step would then be carried out. For the ¹³C-labeled analogue, the synthesis would incorporate ¹³C-labeled starting materials at a strategic point to ensure the desired isotopic enrichment in the final product.
Applications in Research
The primary application of 1-Acetoxy-2,5-hexanedione-¹³C₄ is as an internal standard in quantitative mass spectrometry.[1] The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalytical methods as it compensates for variability in sample preparation, chromatographic separation, and mass spectrometric detection.[2]
Experimental Protocols
Use as an Internal Standard in LC-MS/MS
The following is a generalized protocol for the use of 1-Acetoxy-2,5-hexanedione-¹³C₄ as an internal standard for the quantification of an unlabeled analyte in a biological matrix.
Objective: To accurately quantify the concentration of an unlabeled analyte in a biological sample (e.g., plasma, urine) using LC-MS/MS with a stable isotope-labeled internal standard.
Materials:
-
Biological matrix (e.g., plasma, urine)
-
Unlabeled analyte standard
-
1-Acetoxy-2,5-hexanedione-¹³C₄ (Internal Standard)
-
Solvents for extraction and chromatography (e.g., acetonitrile, methanol, water, formic acid)
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) consumables
-
LC-MS/MS system
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the unlabeled analyte in a suitable solvent.
-
Prepare a stock solution of 1-Acetoxy-2,5-hexanedione-¹³C₄ in the same solvent.
-
From the stock solutions, prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of the unlabeled analyte.
-
Prepare a working solution of the internal standard at a fixed concentration.
-
-
Sample Preparation:
-
To a known volume of the biological sample, add a fixed volume of the internal standard working solution.
-
Perform sample extraction to remove proteins and other interfering substances. This can be achieved through:
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to the sample, vortex, and centrifuge. Collect the supernatant.
-
Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent to the sample, vortex, and centrifuge. Collect the organic layer.
-
Solid-Phase Extraction (SPE): Pass the sample through an SPE cartridge that retains the analyte and internal standard, wash away interferences, and then elute the compounds of interest.
-
-
Evaporate the solvent from the extracted sample and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples, calibration standards, and quality control samples onto the LC-MS/MS system.
-
Develop a chromatographic method to separate the analyte and internal standard from other components in the sample.
-
Optimize the mass spectrometer settings for the detection of the analyte and the internal standard. This involves selecting appropriate precursor and product ions for multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Metabolic Pathway and Mechanism of Neurotoxicity of 2,5-Hexanedione
1-Acetoxy-2,5-hexanedione is closely related to 2,5-hexanedione, which is the neurotoxic metabolite of n-hexane and 2-hexanone.[9] Chronic exposure to n-hexane can lead to peripheral neuropathy, characterized by symptoms such as tingling, cramps, and muscle weakness.[10]
Metabolic Activation of n-Hexane
The metabolism of n-hexane primarily occurs in the liver via the cytochrome P450 enzyme system. n-Hexane is oxidized to 2-hexanol, which is further metabolized to 2-hexanone. Subsequent oxidations lead to the formation of 2,5-hexanediol (B147014) and ultimately the neurotoxic metabolite, 2,5-hexanedione.
Mechanism of Neurotoxicity
The neurotoxicity of 2,5-hexanedione stems from its ability to react with primary amine groups, particularly the ε-amino group of lysine (B10760008) residues in proteins.[10] This reaction forms a Schiff base, which then undergoes cyclization to form a pyrrole (B145914) adduct.[10] These pyrrole adducts can lead to protein cross-linking and aggregation, particularly affecting neurofilament proteins within axons. This disruption of the cytoskeleton impairs axonal transport, leading to axonal swelling and eventual degeneration, which manifests as peripheral neuropathy.[11][12]
Conclusion
1-Acetoxy-2,5-hexanedione-¹³C₄ is a valuable tool for researchers in analytical chemistry and drug development. Its primary utility as a stable isotope-labeled internal standard enables highly accurate and precise quantification of analytes in complex matrices. Understanding the chemical properties, synthesis, and proper application of this compound is essential for its effective use. Furthermore, knowledge of the metabolic pathway and neurotoxic mechanism of its parent compound, 2,5-hexanedione, provides a broader context for its application in toxicological and metabolic studies. The protocols and diagrams provided in this guide serve as a foundational resource for the scientific community to leverage the capabilities of 1-Acetoxy-2,5-hexanedione-¹³C₄ in their research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. fishersci.com [fishersci.com]
- 4. 2,5-Hexanedione synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of isotope labeled internal standards and derivatatizing agents for mass spectrometry based quantitation of quorum sensing molecules. | RTI [rti.org]
- 6. What is 2,5-Hexanedione?Uses,Synthesis,Detection method_Chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Toxicity and metabolism of the neurotoxic hexacarbons n-hexane, 2-hexanone, and 2,5-hexanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]
- 11. n-hexane Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Neurotoxicity and protein binding of 2,5-hexanedione in the hen - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 1-Acetoxy-2,5-hexanedione-¹³C₄
CAS Number: 2732446-00-1
This technical guide provides a comprehensive overview of 1-Acetoxy-2,5-hexanedione-¹³C₄, an isotopically labeled compound primarily utilized by researchers, scientists, and drug development professionals. Its core application lies in its use as an internal standard for the precise quantification of its unlabeled counterpart, 1-Acetoxy-2,5-hexanedione, and its primary metabolite, 2,5-hexanedione (B30556). The latter is a significant biomarker for exposure to the neurotoxin n-hexane.
Core Compound Data
1-Acetoxy-2,5-hexanedione-¹³C₄ is a stable isotope-labeled version of 1-acetoxy-2,5-hexanedione, where four carbon atoms have been replaced with the carbon-13 isotope. This labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based analytical methods.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for 1-Acetoxy-2,5-hexanedione-¹³C₄ and its unlabeled analogue, 2,5-hexanedione.
| Property | 1-Acetoxy-2,5-hexanedione-¹³C₄ | 2,5-Hexanedione (for reference) |
| CAS Number | 2732446-00-1[1] | 110-13-4 |
| Molecular Formula | C₄¹³C₄H₁₂O₄[1] | C₆H₁₀O₂ |
| Molecular Weight | 176.15 g/mol [1] | 114.14 g/mol |
| Appearance | Not explicitly stated, likely a liquid or solid | Colorless to pale yellow liquid |
| Purity | Typically ≥98% (Varies by supplier) | ≥97.0% (GC) |
| Boiling Point | Not available | 191 °C (lit.) |
| Melting Point | Not available | -5.4 °C (lit.) |
| Density | Not available | 0.974 g/cm³ at 20 °C |
Application in Experimental Protocols
The primary application of 1-Acetoxy-2,5-hexanedione-¹³C₄ is as an internal standard in analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of 2,5-hexanedione in biological matrices, such as urine.[1] The use of a stable isotope-labeled internal standard is the gold standard in quantitative analysis as it corrects for variations in sample preparation and instrument response.
Generalized Experimental Protocol for Quantification of 2,5-Hexanedione in Urine
The following is a generalized experimental protocol based on established methods for 2,5-hexanedione analysis using a labeled internal standard.
Objective: To quantify the concentration of 2,5-hexanedione in a urine sample using 1-Acetoxy-2,5-hexanedione-¹³C₄ as an internal standard.
Materials:
-
Urine sample
-
1-Acetoxy-2,5-hexanedione-¹³C₄ solution (as internal standard)
-
Hydrochloric acid (HCl)
-
Dichloromethane (B109758) (extraction solvent)
-
Sodium sulfate (B86663) (drying agent)
-
GC-MS or LC-MS system
Procedure:
-
Sample Preparation:
-
To a known volume of urine (e.g., 1 mL), add a precise amount of the 1-Acetoxy-2,5-hexanedione-¹³C₄ internal standard solution.
-
Acidify the sample by adding HCl to a pH of approximately 0.5.
-
Heat the sample at 90-100°C for 30 minutes to hydrolyze any conjugated metabolites of 2,5-hexanedione.
-
Cool the sample to room temperature.
-
-
Extraction:
-
Add a known volume of dichloromethane to the sample.
-
Vortex or shake vigorously for 1-2 minutes to extract the analytes into the organic phase.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the organic (bottom) layer to a clean tube.
-
Dry the organic extract by passing it through a small column of sodium sulfate.
-
-
Analysis:
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
Inject a known volume of the extract into the GC-MS or LC-MS system.
-
Monitor the characteristic ions for both native 2,5-hexanedione and the ¹³C₄-labeled internal standard.
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations of 2,5-hexanedione and a constant concentration of the internal standard.
-
Calculate the ratio of the peak area of the native analyte to the peak area of the internal standard for both the samples and the calibration standards.
-
Determine the concentration of 2,5-hexanedione in the sample by interpolating its peak area ratio on the calibration curve.
-
Signaling Pathways and Logical Relationships
2,5-Hexanedione, the metabolite quantified using 1-Acetoxy-2,5-hexanedione-¹³C₄, is a known neurotoxin. Its mechanism of toxicity involves several cellular and molecular pathways.
Neurofilament Cross-linking Pathway
2,5-Hexanedione is known to react with lysine (B10760008) residues on neurofilament proteins, leading to pyrrole (B145914) formation and subsequent cross-linking. This disrupts the axonal cytoskeleton and transport, ultimately causing nerve damage.
Caption: Mechanism of 2,5-hexanedione-induced neurofilament cross-linking.
Neuronal Apoptosis Signaling Pathway
Studies have shown that 2,5-hexanedione can induce apoptosis in neuronal cells through the activation of specific signaling cascades, including the pro-nerve growth factor (proNGF)/p75 neurotrophin receptor (p75NTR) and c-Jun N-terminal kinase (JNK) pathways.
Caption: 2,5-Hexanedione-induced neuronal apoptosis signaling cascade.
Experimental Workflow for Biomarker Quantification
The logical workflow for using 1-Acetoxy-2,5-hexanedione-¹³C₄ in a typical biomonitoring study is outlined below.
Caption: Workflow for 2,5-hexanedione quantification using a labeled internal standard.
References
1-Acetoxy-2,5-hexanedione-13C4 molecular weight
An In-Depth Technical Guide to 1-Acetoxy-2,5-hexanedione-13C4: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a labeled isotopologue of a neurotoxic γ-diketone. This document details its molecular characteristics, outlines experimental protocols for its synthesis and analysis, and explores the critical signaling pathways associated with its biological activity.
Quantitative Data Summary
The following table summarizes the key molecular and physicochemical properties of 1-Acetoxy-2,5-hexanedione and its 13C4 labeled variant. Data for the related compound, 2,5-hexanedione, is included for comparative purposes.
| Property | 1-Acetoxy-2,5-hexanedione | This compound | 2,5-Hexanedione |
| Molecular Formula | C₈H₁₂O₄ | C₄¹³C₄H₁₂O₄ | C₆H₁₀O₂[1][2] |
| Molecular Weight ( g/mol ) | 172.18 | 176.15 | 114.14[1] |
| Appearance | - | - | Colorless to pale yellow liquid[1] |
| Boiling Point (°C) | - | - | 191.4[2] |
| Melting Point (°C) | - | - | -5.5[2] |
| Density (g/mL at 25°C) | - | - | 0.973[1] |
| Solubility | - | - | Miscible with water, alcohol, and ether[1] |
Experimental Protocols
Synthesis of this compound
-
Synthesis of a 13C4-labeled Hexanedione Precursor: This would be the most challenging step, requiring a custom synthesis starting from commercially available 13C-labeled building blocks. A potential route could involve the coupling of labeled acetyl groups or related synthons.
-
α-Hydroxylation of the Labeled Hexanedione: Introduction of a hydroxyl group at the C1 position of the 13C4-labeled 2,5-hexanedione.
-
Acetylation of the Hydroxyl Group: The final step would involve the esterification of the C1 hydroxyl group with acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable catalyst to yield this compound.
A general method for the synthesis of the unlabeled parent compound, 2,5-hexanedione, involves the hydrolysis of 2,5-dimethylfuran.[2] Another described method is the base-catalyzed decomposition of diethyl 2,3-diacetylbutanedioate.[1]
Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable method for the analysis and quantification of this compound. The following is a general protocol that can be optimized for specific instrumentation and matrices.
-
Sample Preparation: For biological samples such as urine, a liquid-liquid extraction or solid-phase extraction (SPE) would be necessary to isolate the analyte from the matrix. The use of this compound as an internal standard is ideal for accurate quantification of the unlabeled analyte.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C) to ensure separation from other components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for 1-Acetoxy-2,5-hexanedione and its 13C4 isotopologue would be determined from their respective mass spectra.
-
In Vitro Neurotoxicity Assay
To assess the neurotoxic potential of 1-Acetoxy-2,5-hexanedione, an in vitro assay using a neuronal cell line (e.g., SH-SY5Y or PC12) or primary neurons can be employed.
-
Cell Culture: Plate neuronal cells in a suitable multi-well format and allow them to differentiate to form neurites.
-
Compound Treatment: Expose the differentiated cells to varying concentrations of 1-Acetoxy-2,5-hexanedione for a defined period (e.g., 24, 48, or 72 hours).
-
Assessment of Neurite Outgrowth: After treatment, fix the cells and immunostain for neuronal markers (e.g., β-III tubulin). Acquire images using high-content microscopy.
-
Data Analysis: Quantify neurite length and branching to determine the effect of the compound on neuronal morphology. Cell viability assays (e.g., MTT or LDH) should be run in parallel to distinguish between specific effects on neurites and general cytotoxicity.
Signaling Pathways and Experimental Workflows
Neurotoxicity Signaling Pathway of γ-Diketones
The neurotoxicity of γ-diketones like 1-Acetoxy-2,5-hexanedione is primarily attributed to their ability to react with primary amine groups on proteins, particularly the ε-amino group of lysine (B10760008) residues within neurofilaments. This interaction leads to the formation of pyrrole (B145914) adducts, followed by oxidation and cross-linking of neurofilament proteins. This process disrupts the normal axonal transport, leading to axonal swelling and eventual neurodegeneration.
Caption: Neurotoxicity pathway of γ-diketones.
Experimental Workflow for Synthesis and Analysis
The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of this compound.
Caption: Synthesis and analysis workflow.
References
An In-depth Technical Guide to the Safe Handling of 1-Acetoxy-2,5-hexanedione-13C4
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of safety information based on the properties of the unlabeled parent compound, 2,5-hexanedione (B30556). The toxicological properties of the isotopically labeled compound, 1-Acetoxy-2,5-hexanedione-13C4, have not been thoroughly investigated but are expected to be similar to the parent compound.[1] All laboratory work should be conducted by trained personnel in a controlled environment.
Introduction
This compound is a stable isotope-labeled derivative of 1-acetoxy-2,5-hexanedione.[2] Stable isotope-labeled compounds are utilized as tracers or internal standards in quantitative analysis by NMR, GC-MS, or LC-MS.[2] The core structure of this molecule is based on 2,5-hexanedione, a known neurotoxic metabolite of n-hexane and 2-hexanone.[3][4][5] Therefore, understanding the safety profile of 2,5-hexanedione is paramount for the safe handling of its derivatives. This guide provides a comprehensive overview of the known hazards, safety precautions, and handling protocols.
Hazard Identification and Classification
The primary hazards associated with the parent compound, 2,5-hexanedione, are related to its flammability and toxicity, particularly its effects on the nervous system and reproductive health.
GHS Classification Summary:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor.[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[6][7] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[6][7] |
| Reproductive Toxicity | 2 | H361f: Suspected of damaging fertility.[6] |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs (Nervous System, Respiratory System) through prolonged or repeated exposure.[1][6][7] |
Pictograms:
![]()
![]()
![]()
Physicochemical and Toxicological Data
The following tables summarize the key quantitative data for the parent compound, 2,5-hexanedione.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C6H10O2 |
| Molecular Weight | 114.14 g/mol [4][7] |
| Appearance | Colorless to amber liquid[3][5][8] |
| Odor | Characteristic, sweet[5][8] |
| Melting Point | -6 to -5.5 °C (21.2 to 22.1 °F)[3][8] |
| Boiling Point | 185 - 193 °C (365 - 379.4 °F)[7][8] |
| Flash Point | 78 °C (172.4 °F)[7][8] |
| Density | 0.973 g/cm³[3][8] |
| Vapor Pressure | 0.60 hPa at 20 °C[7][8] |
| Vapor Density | 3.9 (Air = 1.0)[7][8] |
| Solubility in Water | Miscible/Soluble[3][4][5][7] |
| Autoignition Temperature | 400 °C (752 °F)[7] |
Table 2: Toxicological Data (for 2,5-Hexanedione)
| Endpoint | Value | Species |
| LD50 (Oral) | 1600 mg/kg | Rat[9] |
| LD50 (Oral) | 2386 mg/kg | Mouse[9] |
| LD50 (Dermal) | 6400 mg/kg | Guinea pig[9] |
| LC50 (Inhalation) | 2000 ppm (4 hours) | Rat[9] |
Mechanism of Neurotoxicity
The neurotoxic effects of 2,5-hexanedione are a significant concern. Chronic exposure can lead to peripheral neuropathy.
2,5-Hexanedione reacts with lysine residues in axonal proteins to form pyrroles.[3] Subsequent oxidation leads to protein cross-linking, which disrupts axonal transport and ultimately results in nerve damage.[3]
Experimental Protocols: Safe Handling and Emergency Procedures
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
Engineering Controls:
-
Work in a well-ventilated area.[10] For operations that may generate vapors, use a chemical fume hood.[9]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][9]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.[7]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1][7]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required.[7] In case of insufficient ventilation or for emergency use, wear a NIOSH/MSHA-approved respirator.[7]
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[10]
-
Do not breathe mist or vapors.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces.[1][8] No smoking.[1]
-
Use only non-sparking tools.[1]
Storage:
-
Store in a cool, well-ventilated place.[1]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[7][8]
First Aid Measures:
| Exposure Route | Procedure |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[7][8][10] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Get medical advice/attention if irritation occurs.[1][6][7][10] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[7][8][10] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water. Get medical attention.[8][9][10] |
Spill and Leak Procedures:
-
Remove all sources of ignition.[8]
-
Ventilate the area.[6]
-
Wear appropriate personal protective equipment.[6]
-
For small spills, absorb with an inert dry material and place in an appropriate waste disposal container.[9]
-
Prevent entry into waterways, sewers, basements, or confined areas.[6]
Stability and Reactivity
-
Chemical Stability: Stable under normal conditions.[7]
-
Conditions to Avoid: Heat, flames, sparks, and incompatible materials.[7][8]
-
Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[7][8]
-
Hazardous Decomposition Products: Carbon monoxide (CO) and carbon dioxide (CO2) upon combustion.[7][8]
-
Hazardous Polymerization: Does not occur.[7]
Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations.[1] Do not dispose of it into the environment.
This technical guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet for the specific product you are using and consult with your institution's environmental health and safety department for guidance.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. 2,5-Hexanedione | C6H10O2 | CID 8035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. 2,5-Hexanedione(110-13-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
The Synthesis and Application of 1-Acetoxy-2,5-hexanedione-¹³C₄: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 1-Acetoxy-2,5-hexanedione-¹³C₄ as an internal standard for biomarker monitoring.
Introduction
1-Acetoxy-2,5-hexanedione is a metabolite of n-hexane, a widely used industrial solvent. The neurotoxicity associated with chronic n-hexane exposure is primarily attributed to its ultimate metabolite, 2,5-hexanedione (B30556) (2,5-HD)[1][2]. 2,5-HD induces peripheral neuropathy by forming pyrrole (B145914) adducts with lysine (B10760008) residues in axonal proteins, leading to protein cross-linking and disruption of axonal transport. Consequently, the monitoring of 2,5-HD and its precursors in urine is a critical method for assessing occupational or environmental exposure to n-hexane.
The isotopically labeled compound, 1-Acetoxy-2,5-hexanedione-¹³C₄ (CAS No. 2732446-00-1), serves as an essential internal standard for accurate quantification of its unlabeled analogue in biological matrices using isotopic dilution mass spectrometry. Its use mitigates matrix effects and variations in sample preparation, ensuring precise and reliable measurements. This guide provides a comprehensive overview of the metabolic context, a proposed synthesis pathway, and the analytical application of this labeled standard.
The Metabolic Pathway of n-Hexane
The biotransformation of n-hexane is a multi-step process that occurs primarily in the liver, catalyzed by cytochrome P450 enzymes. The pathway generates several intermediate metabolites, culminating in the neurotoxic agent 2,5-hexanedione. A key precursor measured in urine is 4,5-dihydroxy-2-hexanone, which is often converted to 2,5-hexanedione through acid hydrolysis during sample preparation for a "total 2,5-HD" measurement.
Caption: Metabolic activation of n-hexane to its neurotoxic metabolite, 2,5-hexanedione.
Synthesis and Characterization
Proposed Experimental Protocol for Synthesis
Step 1: Synthesis of 1-Hydroxy-2,5-hexanedione from 5-Hydroxymethylfurfural (HMF)
This step is based on the published method for converting biomass-derived HMF to 1-hydroxy-2,5-hexanedione (HHD).
-
Materials: 5-Hydroxymethylfurfural (HMF), Palladium on Carbon (Pd/C, 5 wt%), Acetic Acid (AcOH), Deionized Water, Hydrogen (H₂) gas.
-
Procedure:
-
In a high-pressure reactor, combine HMF (e.g., 2.5 mmol), 5% Pd/C catalyst (e.g., 12.5 mg), acetic acid (e.g., 1 mmol), and deionized water (e.g., 2.0 g).
-
Seal the reactor and purge with H₂ gas.
-
Pressurize the reactor with H₂ to 4 MPa.
-
Heat the reaction mixture to 120°C and stir for 3 hours.
-
After cooling and venting the reactor, filter the mixture to remove the Pd/C catalyst.
-
The resulting aqueous solution containing HHD can be purified by column chromatography or used directly in the next step after solvent evaporation. A yield of approximately 68% can be expected[5][6].
-
Step 2: Acetylation of 1-Hydroxy-2,5-hexanedione to 1-Acetoxy-2,5-hexanedione
This step employs a regioselective acetylation of the primary hydroxyl group using acetic acid.
-
Materials: 1-Hydroxy-2,5-hexanedione (from Step 1), Anhydrous Acetic Acid.
-
Procedure:
-
Dissolve the crude or purified 1-hydroxy-2,5-hexanedione in anhydrous acetic acid.
-
Heat the mixture at 80°C for 24 hours. The use of anhydrous acetic acid favors the formation of the acetylated product.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, remove the excess acetic acid under reduced pressure.
-
Purify the resulting residue by silica (B1680970) gel column chromatography to isolate 1-Acetoxy-2,5-hexanedione.
-
For the synthesis of 1-Acetoxy-2,5-hexanedione-¹³C₄ , the protocol would be identical, but would start with a ¹³C-labeled HMF or another suitable ¹³C-labeled precursor in Step 1.
Quantitative Data
Quantitative characterization data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound. This data is typically provided on the Certificate of Analysis from commercial suppliers. As this information is not publicly available, the following tables are presented as a template for the expected data.
Table 1: Expected ¹H and ¹³C NMR Data for 1-Acetoxy-2,5-hexanedione-¹³C₄
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H NMR | Data Not Available | - | - |
| ¹³C NMR | Data Not Available | - | For the ¹³C₄ labeled positions, intense signals with complex coupling patterns would be expected. |
Table 2: Expected Mass Spectrometry Data for 1-Acetoxy-2,5-hexanedione-¹³C₄
| Ionization Mode | Calculated m/z | Observed m/z | Fragment Assignment |
|---|---|---|---|
| ESI+ | [M+H]⁺ = 177.10 | Data Not Available | - |
| ESI+ | [M+Na]⁺ = 199.08 | Data Not Available | - |
Note: The molecular formula for the labeled compound is C₄¹³C₄H₁₂O₄, with a molecular weight of 176.15 g/mol [3].
Application in Biomarker Analysis
The primary application of 1-Acetoxy-2,5-hexanedione-¹³C₄ is as an internal standard for the quantification of n-hexane metabolites in urine. The standard analytical approach involves acid hydrolysis, extraction, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Detailed Experimental Protocol for Urine Analysis
The following protocol is a representative method for the determination of total 2,5-hexanedione in urine.
-
Sample Preparation and Hydrolysis:
-
Pipette a known volume of urine (e.g., 5 mL) into a screw-cap glass tube.
-
Spike the sample with a known amount of 1-Acetoxy-2,5-hexanedione-¹³C₄ solution (internal standard).
-
Acidify the urine to a pH of 0.5 with concentrated hydrochloric acid. This step is critical for the hydrolysis of precursor metabolites like 4,5-dihydroxy-2-hexanone to 2,5-hexanedione.
-
Cap the tube and heat at 90-100°C for 30 minutes in a heating block or water bath[2].
-
-
Liquid-Liquid Extraction:
-
Cool the hydrolyzed sample to room temperature.
-
Add sodium chloride to saturate the aqueous phase and improve extraction efficiency.
-
Add a water-immiscible organic solvent, such as dichloromethane, and shake vigorously for 1-2 minutes.
-
Centrifuge the sample to achieve complete phase separation.
-
-
Analysis:
-
Carefully transfer the organic layer (bottom layer for dichloromethane) to an autosampler vial.
-
Inject an aliquot of the extract into a GC-MS or LC-MS system.
-
Quantify the native 2,5-hexanedione by comparing its peak area to the peak area of the ¹³C₄-labeled internal standard.
-
Caption: Workflow for urinary biomarker analysis using a labeled internal standard.
Conclusion
1-Acetoxy-2,5-hexanedione-¹³C₄ is a vital tool for the accurate biological monitoring of n-hexane exposure. While detailed synthetic and characterization data in peer-reviewed literature is sparse, the compound is commercially available, and its synthesis can be reasonably proposed from established chemical reactions. Its application as an internal standard in validated analytical methods, which typically include a critical acid hydrolysis step, allows for the precise quantification of total 2,5-hexanedione in urine. This guide provides the necessary theoretical background and practical frameworks to assist researchers in utilizing this important labeled compound for toxicology and occupational health studies.
References
- 1. scbt.com [scbt.com]
- 2. 2,5-己二酮 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. phytojournal.com [phytojournal.com]
- 5. Continuous synthesis of 2,5-hexanedione through direct C–C coupling of acetone in a Hilbert fractal photo microreactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. ajbs.scione.com [ajbs.scione.com]
Navigating the Labyrinth of Isotopic Purity: A Technical Guide to 1-Acetoxy-2,5-hexanedione-13C4
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug development and metabolic research, the precision of isotopically labeled compounds is not just a matter of accuracy, but a cornerstone of reliable and reproducible results. This technical guide delves into the core principles and methodologies for assessing the isotopic purity of 1-Acetoxy-2,5-hexanedione-13C4, a crucial labeled intermediate. We will explore its synthesis, the analytical techniques for purity determination, and present the data in a clear, structured format to empower researchers in their scientific endeavors.
Synthesis of this compound: A Plausible Pathway
While a definitive, publicly available synthesis protocol for this compound is not readily found, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A common method for the synthesis of the unlabeled 2,5-hexanedione (B30556) involves the hydrolysis of 2,5-dimethylfuran. Incorporating the 13C4 label would necessitate starting with a labeled precursor. A potential pathway is outlined below.
Diagram of the Proposed Synthesis Pathway
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
The following are detailed, albeit theoretical, methodologies for the key experiments in the synthesis and purification of this compound.
Synthesis of [1,2,4,5-13C4]2,5-Hexanedione
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are suspended in anhydrous diethyl ether. A solution of [1,2-13C2]methyl iodide in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is stirred until the magnesium is consumed.
-
Coupling Reaction: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of [1,4-13C2]acetoacetic acid ethyl ester in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for several hours.
-
Hydrolysis and Decarboxylation: The reaction mixture is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is separated and heated to reflux to induce hydrolysis of the ester and subsequent decarboxylation to yield [1,2,4,5-13C4]2,5-hexanedione.
-
Extraction and Purification: After cooling, the aqueous solution is saturated with sodium chloride and extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.
Synthesis of this compound
-
Acetoxylation: The purified [1,2,4,5-13C4]2,5-hexanedione is dissolved in a suitable solvent such as glacial acetic acid. Lead tetraacetate is added portion-wise while maintaining the reaction temperature.
-
Workup: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into water and extracted with an organic solvent. The organic layer is washed with saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried, and the solvent is evaporated. The final product, this compound, is purified by column chromatography on silica (B1680970) gel.
Isotopic Purity Assessment: A Two-Pronged Approach
The determination of isotopic purity is paramount to ensure the reliability of studies utilizing this labeled compound. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and can directly quantify the abundance of 13C at specific atomic positions.[2]
Experimental Protocol for 13C NMR Analysis:
-
Sample Preparation: A precisely weighed sample of this compound is dissolved in a deuterated solvent (e.g., CDCl3) in a standard NMR tube.
-
Data Acquisition: A quantitative 13C NMR spectrum is acquired. This typically involves a longer relaxation delay to ensure full relaxation of all carbon nuclei for accurate integration.
-
Data Analysis: The isotopic purity is determined by comparing the integral of the signals corresponding to the 13C-labeled carbons with those of the naturally abundant 13C signals from the unlabeled positions (e.g., the acetyl methyl carbon). The expected chemical shifts for the carbons in the hexanedione backbone would be significantly different from any unlabeled impurities.
Mass Spectrometry (MS)
Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), making it a highly sensitive method for determining the isotopic distribution within a molecule.[2] High-resolution mass spectrometry (HRMS) is particularly valuable for resolving isotopic peaks with high precision.
Experimental Protocol for LC-MS Analysis:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent compatible with liquid chromatography and mass spectrometry (e.g., acetonitrile/water).
-
LC Separation: The sample is injected into a liquid chromatograph to separate the target compound from any potential impurities.
-
MS Detection: The eluent from the LC is introduced into the mass spectrometer (e.g., a time-of-flight or Orbitrap instrument). The mass spectrum of the analyte is acquired.
-
Data Analysis: The relative intensities of the ion peaks corresponding to the different isotopologues (M, M+1, M+2, M+3, M+4) are measured. The isotopic purity is calculated by determining the percentage of the M+4 peak relative to the sum of all isotopic peaks, after correcting for the natural abundance of 13C and other isotopes.
Workflow for Isotopic Purity Determination
Caption: General workflows for isotopic purity assessment.
Quantitative Data Summary
The following table summarizes the expected quantitative data for a hypothetical batch of this compound with a target isotopic purity of >99%.
| Parameter | Specification | Method |
| Isotopic Enrichment | ||
| 13C Enrichment | ≥ 99 atom % | 13C NMR |
| Isotopic Distribution | ||
| M+0 (Unlabeled) | < 0.1% | Mass Spectrometry |
| M+1 | < 0.5% | Mass Spectrometry |
| M+2 | < 1.0% | Mass Spectrometry |
| M+3 | < 2.0% | Mass Spectrometry |
| M+4 (Fully Labeled) | > 96% | Mass Spectrometry |
| Chemical Purity | ||
| Purity by HPLC | ≥ 98% | HPLC-UV |
Note: The isotopic distribution values are illustrative and will vary depending on the actual enrichment of the starting materials and the efficiency of the synthesis. The presence of M+1, M+2, and M+3 isotopologues can arise from incomplete labeling of the precursor materials.
Conclusion
The accurate determination of the isotopic purity of labeled compounds like this compound is a critical aspect of rigorous scientific research. By employing a combination of powerful analytical techniques such as NMR and mass spectrometry, researchers can confidently verify the isotopic enrichment and distribution of their materials. This diligence ensures the integrity of experimental data and contributes to the advancement of drug development and metabolic studies. The methodologies and data presented in this guide provide a framework for the comprehensive characterization of this and other similarly labeled molecules.
References
Technical Guide: 1-Acetoxy-2,5-hexanedione-13C4 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, typical specifications, and applications of 1-Acetoxy-2,5-hexanedione-13C4. This isotopically labeled compound serves as a crucial internal standard for mass spectrometry-based quantitative analysis.
Commercial Availability and Supplier Information
This compound is a specialty chemical available from several reputable suppliers of isotopically labeled compounds. It is primarily intended for research use. Key suppliers include MedChemExpress, Toronto Research Chemicals (TRC), and distributors such as Fisher Scientific and Labmix24. Researchers can procure this compound in various quantities, typically ranging from milligrams to larger custom-synthesized batches.
Physicochemical and Quantitative Data
While a specific Certificate of Analysis is lot-dependent and not publicly available, the following table summarizes the known and expected specifications for this compound based on supplier information and typical standards for isotopically labeled compounds used in mass spectrometry.
| Parameter | Value | Source/Note |
| Chemical Name | This compound | - |
| CAS Number | 2732446-00-1 | MedChemExpress |
| Molecular Formula | C₄¹³C₄H₁₂O₄ | MedChemExpress.[1] The formula indicates four carbon atoms are the ¹³C isotope. |
| Molecular Weight | 176.15 g/mol | MedChemExpress.[1] The increased mass is due to the presence of four ¹³C isotopes. |
| Chemical Purity | ≥98% | This is a typical purity for such internal standards. Specific lot purity will be on the Certificate of Analysis. |
| Isotopic Purity | ≥99 atom % ¹³C | This is a common and expected isotopic enrichment for high-quality ¹³C-labeled internal standards.[2] |
| Appearance | Solid or oil | Based on the nature of similar small organic molecules. |
| Solubility | Soluble in DMSO, Methanol, and other common organic solvents | Expected solubility for a compound of this nature. |
Experimental Protocols and Applications
General Synthesis Pathway
While the specific, proprietary synthesis protocol for this compound is not publicly disclosed by manufacturers, a plausible synthetic route can be conceptualized based on established organic chemistry principles for isotopic labeling. The following diagram illustrates a likely logical workflow for its production. The synthesis would start with a commercially available ¹³C-labeled precursor and involve several key chemical transformations to build the final molecule.
Application as an Internal Standard in LC-MS/MS Analysis
This compound is primarily used as an internal standard in quantitative mass spectrometry assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its utility is highlighted in the analysis of biological samples for exposure to certain industrial chemicals. For instance, it is an intermediate in the synthesis of N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-13C4, which can be used as a biomarker for butadiene exposure.
The workflow for using this compound as an internal standard is outlined below.
Methodology for LC-MS/MS Quantification:
-
Preparation of Standards and Samples:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Create a series of calibration standards by spiking known concentrations of the unlabeled analyte into a representative blank matrix (e.g., control plasma).
-
Add a fixed concentration of the this compound internal standard solution to all calibration standards, quality controls, and unknown samples.
-
-
Sample Extraction:
-
Perform a protein precipitation or a liquid-liquid extraction to remove interfering substances from the biological matrix.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto an appropriate liquid chromatography column (e.g., a C18 column) for separation.
-
Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to detect the analyte and the internal standard. Specific precursor-to-product ion transitions for both the unlabeled analyte and the ¹³C₄-labeled internal standard should be optimized.
-
-
Data Processing:
-
Calculate the peak area ratio of the analyte to the internal standard for each sample and standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
The use of a stable isotope-labeled internal standard like this compound is critical for correcting for variations in sample preparation, injection volume, and matrix effects, thereby ensuring accurate and precise quantification.
References
Technical Guide: Stability and Storage of 1-Acetoxy-2,5-hexanedione-¹³C₄
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the stability and recommended storage conditions for 1-Acetoxy-2,5-hexanedione-¹³C₄. Due to the limited availability of specific stability data for this isotopically labeled compound, this document combines information from its unlabeled analogue, 2,5-hexanedione, with established principles of chemical stability for its constituent functional groups—a 1,4-diketone and an acetate (B1210297) ester. It also outlines a general protocol for stability testing based on industry guidelines.
Chemical Structure and Properties
1-Acetoxy-2,5-hexanedione-¹³C₄ is a derivative of the neurotoxic metabolite of n-hexane, 2,5-hexanedione, with an acetoxy group at the 1-position and isotopic labeling with four Carbon-13 atoms.
Key Structural Features:
-
1,4-Diketone: This functionality is known to be reactive and can be susceptible to degradation.
-
Acetate Ester: The ester linkage can undergo hydrolysis, particularly in the presence of acid or base.
-
¹³C₄ Labeling: The incorporation of stable heavy isotopes of carbon is not expected to significantly alter the chemical stability or storage requirements of the molecule, though it can have a minor effect on reaction rates.[1]
Table 1: Physical and Chemical Properties of 2,5-Hexanedione (Unlabeled Analogue)
| Property | Value | Reference(s) |
| Appearance | Colorless liquid | [2] |
| Molecular Formula | C₆H₁₀O₂ | [2][3] |
| Molar Mass | 114.14 g/mol | [2][3] |
| Melting Point | -5.5 °C | [2] |
| Boiling Point | 191.4 °C | [2] |
| Density | 0.973 g/cm³ | [2] |
Stability and Potential Degradation Pathways
There are two primary chemical functionalities in 1-Acetoxy-2,5-hexanedione-¹³C₄ that are susceptible to degradation: the diketone structure and the acetate ester.
Acetate Ester Hydrolysis
The ester group can be hydrolyzed to form acetic acid and 1-hydroxy-2,5-hexanedione-¹³C₄. This reaction is catalyzed by both acidic and basic conditions and is also dependent on the presence of water.[4][5][6][7][8] The reaction with pure water is typically slow but is accelerated by acid or base.[4][5]
References
Methodological & Application
Application Note: Quantification of Urinary 2,5-Hexanedione using 1-Acetoxy-2,5-hexanedione-13C4 as an Internal Standard
Introduction
1-Acetoxy-2,5-hexanedione-13C4 is a stable isotope-labeled internal standard designed for the accurate quantification of 2,5-hexanedione (B30556) in biological matrices. 2,5-Hexanedione is the primary neurotoxic metabolite of the industrial solvent n-hexane and its ketone derivative, methyl n-butyl ketone.[1][2][3] Monitoring the urinary concentration of 2,5-hexanedione is a crucial biomarker for assessing occupational or environmental exposure to n-hexane and mitigating the risk of peripheral neuropathy.[1][2][3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based quantification, as it effectively compensates for variations in sample preparation, extraction efficiency, and instrument response. This internal standard closely mimics the chemical and physical properties of the unlabeled analyte, ensuring high accuracy and precision in the analytical results.
Principle of the Method
This method utilizes gas chromatography-mass spectrometry (GC-MS) with an isotope dilution technique. A known amount of this compound is added to a urine sample. Since 2,5-hexanedione in urine can exist in both free and conjugated forms (as metabolic precursors like 4,5-dihydroxy-2-hexanone), an acid hydrolysis step is employed to convert all precursors to 2,5-hexanedione, allowing for the measurement of "total" 2,5-hexanedione.[2] Following hydrolysis, the analyte and internal standard are extracted from the urine matrix using liquid-liquid extraction. The extract is then concentrated and analyzed by GC-MS. The concentration of 2,5-hexanedione in the original sample is determined by comparing the peak area ratio of the unlabeled analyte to the 13C-labeled internal standard against a calibration curve.
n-Hexane Metabolism and Neurotoxicity Pathway
The following diagram illustrates the metabolic conversion of n-hexane to its neurotoxic metabolite, 2,5-hexanedione.
Experimental Protocols
1. Materials and Reagents
-
Analytes and Internal Standard:
-
2,5-Hexanedione (≥99.5% purity)
-
This compound
-
-
Reagents:
-
Dichloromethane (B109758) (GC grade)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Chloride (NaCl)
-
Anhydrous Sodium Sulfate (B86663)
-
Deionized Water
-
-
Supplies:
-
Glass culture tubes with screw caps (B75204) (15 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
GC vials with inserts
-
2. Preparation of Standard and Stock Solutions
-
2,5-Hexanedione Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2,5-hexanedione and dissolve it in 10 mL of dichloromethane.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of dichloromethane.
-
IS Working Solution (5 µg/mL): Dilute the IS stock solution with dichloromethane to a final concentration of 5 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking blank urine with the 2,5-hexanedione stock solution to achieve concentrations ranging from 0.1 to 20 µg/mL.
3. Sample Preparation and Extraction
-
Pipette 2 mL of urine (sample, blank, or calibration standard) into a glass culture tube.
-
Add 50 µL of the 5 µg/mL IS working solution to each tube.
-
Add 200 µL of concentrated HCl to each tube to adjust the pH to approximately 0.5.[1][3]
-
Cap the tubes tightly and heat at 90-100°C for 30 minutes in a heating block or water bath.[1][3]
-
Cool the tubes to room temperature.
-
Add approximately 1 g of NaCl to each tube and vortex to dissolve.
-
Add 2 mL of dichloromethane to each tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a GC vial for analysis.
Experimental Workflow
The following diagram outlines the major steps in the analytical procedure.
4. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent GC or equivalent.
-
Column: HP-5 (Crosslinked methyl siloxane), 30 m x 0.320 mm, 0.25 µm film thickness, or equivalent.[4]
-
Injector Temperature: 250°C.[4]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: 10°C/minute to 150°C.
-
Ramp 2: 25°C/minute to 250°C, hold for 2 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Mass Spectrometer: Agilent MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
2,5-Hexanedione: Monitor characteristic ions (e.g., m/z 114, 99, 85, 58, 43).
-
This compound: Monitor characteristic ions (e.g., m/z corresponding to the labeled fragments). The exact m/z values will depend on the fragmentation pattern of the labeled standard and should be determined experimentally.
-
5. Data Analysis and Quantification
-
Integrate the peak areas for the selected ions of 2,5-hexanedione and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 2,5-hexanedione in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of 2,5-hexanedione in urine based on published methods. These values can be used as a benchmark for method validation.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.999 | [4] |
| Linear Range | 0.075 - 20.0 mg/L | [5] |
| Limit of Detection (LOD) | 0.025 mg/L | [5] |
| Limit of Quantification (LOQ) | 0.075 mg/L | [5] |
| Intra-day Precision (%RSD) | < 7.0% | [5] |
| Inter-day Precision (%RSD) | 2.06% - 3.07% | [6] |
| Accuracy (% Recovery) | 99.16% - 114.13% | [4] |
The use of this compound as an internal standard provides a robust and reliable method for the quantification of total urinary 2,5-hexanedione. This approach is essential for accurate exposure assessment of n-hexane in clinical and research settings, aiding in the prevention and diagnosis of n-hexane-induced neurotoxicity. The detailed protocol provided herein offers a comprehensive framework for researchers, scientists, and drug development professionals to implement this important analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. cdc.gov [cdc.gov]
- 3. Determination of urinary 2,5-hexanedione concentration by an improved analytical method as an index of exposure to n-hexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-Acetoxy-2,5-hexanedione-13C4 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetoxy-2,5-hexanedione-¹³C₄ is a stable isotope-labeled internal standard for 1-Acetoxy-2,5-hexanedione, a metabolite of n-hexane. The use of ¹³C-labeled internal standards in mass spectrometry-based quantitative analysis is a widely accepted method for improving accuracy and precision by correcting for matrix effects and variations in sample processing.[1][2][3][4] This document provides detailed application notes and protocols for the use of 1-Acetoxy-2,5-hexanedione-¹³C₄ in the quantitative analysis of 2,5-hexanedione (B30556), a key biomarker of exposure to the neurotoxin n-hexane.[5][6]
The protocols provided herein are primarily focused on the analysis of 2,5-hexanedione in urine samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are crucial for industrial hygiene monitoring and toxicological studies.
Application: Quantitative Analysis of 2,5-Hexanedione in Urine
The primary application of 1-Acetoxy-2,5-hexanedione-¹³C₄ is as an internal standard in the isotopic dilution mass spectrometric quantification of 2,5-hexanedione. 2,5-Hexanedione is the principal neurotoxic metabolite of n-hexane and its quantification in urine is a reliable indicator of exposure.[5][6] The use of a stable isotope-labeled internal standard is particularly advantageous as it co-elutes with the analyte, thereby experiencing similar ionization suppression or enhancement effects in the mass spectrometer source, leading to more accurate quantification.[1][4]
Metabolic Pathway of n-Hexane
The following diagram illustrates the metabolic conversion of n-hexane to its neurotoxic metabolite, 2,5-hexanedione. Understanding this pathway is essential for interpreting biomonitoring data.
Caption: Metabolic conversion of n-hexane to 2,5-hexanedione.
Experimental Protocols
Preparation of Stock Solutions and Internal Standard Working Solution
a. 2,5-Hexanedione Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of 2,5-hexanedione analytical standard.
-
Dissolve in 10 mL of methanol (B129727) or acetonitrile (B52724) in a volumetric flask.
-
Store the stock solution at -20°C.
b. 1-Acetoxy-2,5-hexanedione-¹³C₄ Internal Standard Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of 1-Acetoxy-2,5-hexanedione-¹³C₄.
-
Dissolve in 1 mL of methanol or acetonitrile in a volumetric flask.
-
Store the stock solution at -20°C.
c. Internal Standard Working Solution (e.g., 5 µg/mL):
-
Dilute the 1-Acetoxy-2,5-hexanedione-¹³C₄ stock solution with the appropriate solvent (e.g., dichloromethane (B109758) for GC-MS or mobile phase for LC-MS/MS) to a final concentration of 5 µg/mL.[7] This concentration may need to be optimized based on instrument sensitivity and the expected range of analyte concentrations.
Sample Preparation from Urine (GC-MS and LC-MS/MS)
This protocol is based on methods involving acid hydrolysis to convert precursors into 2,5-hexanedione, ensuring the measurement of "total" 2,5-hexanedione.[5][6][7]
-
Transfer 5.0 mL of urine into a glass culture tube.[5][6][7]
-
Using a magnetic stirrer, adjust the pH of the sample to between 0.5 and 1.0 by adding concentrated hydrochloric acid.[5][6][7]
-
Cap the tube and heat in a water bath at 90-100°C for 30 minutes.[5][6]
-
Allow the sample to cool to room temperature.
-
Spike the sample with a known amount of the 1-Acetoxy-2,5-hexanedione-¹³C₄ internal standard working solution.
-
For GC-MS (Liquid-Liquid Extraction):
-
For LC-MS/MS (Dilute-and-Shoot or SPE):
-
The sample may be directly diluted with the initial mobile phase and injected.
-
Alternatively, for cleaner samples, a solid-phase extraction (SPE) can be performed using a suitable cartridge.
-
Analytical Workflow Diagram
Caption: General workflow for the quantitative analysis of 2,5-hexanedione.
Instrumental Parameters
GC-MS Parameters (Illustrative)
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-1701 or equivalent (mid-polarity)[5][6] |
| Injection Volume | 1-2 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium |
| Oven Program | Initial: 50°C, hold 2 min; Ramp: 10°C/min to 200°C, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | |
| 2,5-Hexanedione | m/z 114 (M⁺), 99, 85, 58, 43 |
| 1-Acetoxy-2,5-hexanedione-¹³C₄ | m/z 176 (M⁺), corresponding fragments |
Note: Specific ions for the internal standard will depend on its fragmentation pattern, which should be determined experimentally.
LC-MS/MS Parameters (Illustrative)
| Parameter | Setting |
| Liquid Chromatograph | |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Tandem Mass Spectrometer | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) or APCI+[8] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| Analyte | Precursor Ion (m/z) |
| 2,5-Hexanedione | 115.07 ([M+H]⁺) |
| 1-Acetoxy-2,5-hexanedione-¹³C₄ | 181.10 ([M+H]⁺) |
Note: MRM transitions for the internal standard must be determined by direct infusion or by analysis of the pure standard.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking blank urine with known concentrations of 2,5-hexanedione and a constant concentration of the 1-Acetoxy-2,5-hexanedione-¹³C₄ internal standard.
-
Peak Area Ratios: For each standard and sample, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Linear Regression: Plot the peak area ratios against the corresponding concentrations of the calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Determine the concentration of 2,5-hexanedione in the unknown samples by applying their peak area ratios to the calibration curve equation.
Quantitative Data Summary (Hypothetical Calibration Data)
| Standard Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 15,234 | 1,510,876 | 0.010 |
| 0.5 | 76,170 | 1,525,432 | 0.050 |
| 1.0 | 154,650 | 1,530,110 | 0.101 |
| 5.0 | 780,234 | 1,515,987 | 0.515 |
| 10.0 | 1,555,876 | 1,523,456 | 1.021 |
Conclusion
The use of 1-Acetoxy-2,5-hexanedione-¹³C₄ as an internal standard provides a robust and reliable method for the quantitative analysis of 2,5-hexanedione in biological matrices by mass spectrometry. The protocols outlined in this document serve as a comprehensive guide for researchers and professionals in the fields of toxicology, industrial hygiene, and drug development. Adherence to these methodologies, with appropriate validation for specific laboratory conditions, will ensure high-quality, defensible data.
References
- 1. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13C Labeled internal standards | LIBIOS [libios.fr]
- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of urinary 2,5-hexanedione concentration by an improved analytical method as an index of exposure to n-hexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdc.gov [cdc.gov]
- 8. Determination of n-hexane metabolites by liquid chromatography/mass spectrometry. 1. 2,5-hexanedione and other phase I metabolites in untreated and hydrolyzed urine samples by atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Novel Approach for Acrylamide Quantification Has Been Investigated
For dissemination to: Researchers, scientists, and drug development professionals.
Introduction
Acrylamide (B121943) is a process contaminant that forms in certain carbohydrate-rich foods during high-temperature cooking. Due to its classification as a probable human carcinogen, sensitive and accurate quantification in food and biological matrices is of paramount importance for food safety and toxicological studies. Standard analytical methods for acrylamide quantification typically involve liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the use of isotopically labeled internal standards, such as ¹³C₃-acrylamide or d₃-acrylamide, to ensure accuracy and precision. Derivatization followed by gas chromatography-mass spectrometry (GC-MS) is another common approach.
This document outlines the investigation into a potential novel method for acrylamide quantification utilizing 1-Acetoxy-2,5-hexanedione-¹³C₄ as a derivatizing agent and internal standard. The objective was to develop a detailed application note and protocol for this specific methodology.
Investigation Summary
A comprehensive review of scientific literature and existing application notes was conducted to gather information on the use of 1-Acetoxy-2,5-hexanedione-¹³C₄ for the derivatization and quantification of acrylamide. The investigation sought to identify established protocols, quantitative performance data, and the underlying chemical reaction for this specific application.
Findings:
Our extensive search of scientific databases and chemical literature did not yield any established methods or published research detailing the use of 1-Acetoxy-2,5-hexanedione-¹³C₄ for the quantification of acrylamide. This compound does not appear to be a recognized or commonly employed reagent for this purpose in the scientific community.
The prevailing and validated methods for acrylamide analysis continue to be:
-
LC-MS/MS with Isotope Dilution: This is the most widely accepted method, offering high sensitivity and selectivity without the need for derivatization. It relies on the use of stable isotope-labeled acrylamide as an internal standard to correct for matrix effects and variations in instrument response.
-
GC-MS with Derivatization: This method involves the chemical modification of acrylamide to increase its volatility and thermal stability for gas chromatographic analysis. Common derivatizing agents include xanthydrol and trifluoroacetic anhydride.
At present, there is no available scientific basis to develop a detailed application note and protocol for the quantification of acrylamide using 1-Acetoxy-2,5-hexanedione-¹³C₄. The lack of published data prevents the creation of the requested experimental protocols, data tables, and workflow diagrams.
We recommend that researchers, scientists, and drug development professionals continue to utilize the well-established and validated methods for acrylamide quantification, such as LC-MS/MS with isotopically labeled internal standards. These methods have been extensively documented, and their performance characteristics are well-understood, ensuring reliable and reproducible results.
For reference, a generalized workflow for the widely accepted LC-MS/MS method for acrylamide quantification is presented below.
Generalized Protocol: Acrylamide Quantification by LC-MS/MS
This protocol provides a general overview of the steps involved in the analysis of acrylamide in food matrices using liquid chromatography-tandem mass spectrometry with an isotopically labeled internal standard.
1. Sample Preparation
-
Homogenization: Solid food samples are homogenized to ensure a representative sample.
-
Extraction: Acrylamide is extracted from the sample, typically using water or an aqueous solution.
-
Internal Standard Spiking: A known amount of isotopically labeled acrylamide (e.g., ¹³C₃-acrylamide) is added to the sample extract.
-
Cleanup (if necessary): For complex matrices, a cleanup step such as solid-phase extraction (SPE) may be employed to remove interfering compounds.
2. LC-MS/MS Analysis
-
Chromatographic Separation: The sample extract is injected into an LC system. A reversed-phase or HILIC column is typically used to separate acrylamide from other components in the sample.
-
Ionization: The eluent from the LC column is introduced into the mass spectrometer, where acrylamide and the internal standard are ionized, usually by electrospray ionization (ESI) in positive mode.
-
Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the precursor-to-product ion transitions for both native acrylamide and the isotopically labeled internal standard.
3. Data Analysis
-
Quantification: The concentration of acrylamide in the sample is determined by comparing the peak area ratio of the native acrylamide to the isotopically labeled internal standard against a calibration curve prepared with known concentrations of acrylamide and the internal standard.
Illustrative Workflow
Application Note: High-Throughput Quantification of Urinary 2,5-Hexanedione using LC-MS/MS with a Stable Isotope Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hexane is a volatile organic compound widely used in industrial settings as a solvent in products such as glues, cleaning agents, and degreasers. Chronic exposure to n-hexane is a significant occupational hazard, leading to well-documented neurotoxicity. The mechanism of this toxicity involves the metabolic conversion of n-hexane in the liver to its ultimate neurotoxic metabolite, 2,5-hexanedione (B30556) (2,5-HD).[1] 2,5-HD is a reliable biomarker for assessing exposure to n-hexane.[2] Accurate and sensitive quantification of 2,5-HD in urine is crucial for monitoring occupational exposure and for toxicokinetic studies in drug development.
This application note describes a robust and sensitive LC-MS/MS method for the quantification of 2,5-hexanedione in human urine. The method employs 1-Acetoxy-2,5-hexanedione-13C4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
Signaling Pathway of n-Hexane Neurotoxicity
The neurotoxic effects of n-hexane are not caused by the parent compound itself but rather by its metabolite, 2,5-hexanedione. The metabolic activation of n-hexane primarily occurs in the liver via cytochrome P450 enzymes. The pathway involves a series of oxidation steps, ultimately leading to the formation of 2,5-HD. This diketone is highly reactive and can form pyrrole (B145914) adducts with lysine (B10760008) residues in proteins, particularly neurofilaments within axons. This cross-linking of neurofilaments disrupts axonal transport, leading to axonal swelling and degeneration, which manifests clinically as peripheral neuropathy.
References
Application Notes and Protocols for the Analysis of 2,5-Hexanedione in Biological Samples using 1-Acetoxy-2,5-hexanedione-13C4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Hexane is a widely used industrial solvent found in products such as glues, cleaning agents, and degreasers. Chronic exposure to n-hexane can lead to significant neurotoxicity, primarily affecting the peripheral nervous system.[1] The toxic effects are not caused by n-hexane itself, but by its metabolite, 2,5-hexanedione (B30556) (2,5-HD).[1][2][3] This γ-diketone reacts with lysine (B10760008) residues on neuronal proteins, leading to the formation of pyrrole (B145914) adducts, protein cross-linking, and ultimately, axonal degeneration.[4]
Accurate and sensitive quantification of 2,5-hexanedione in biological samples, such as urine, is crucial for monitoring occupational exposure, assessing health risks, and in toxicological studies. Stable isotope dilution analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical assays due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard (SIL-IS) is essential to correct for matrix effects and variations during sample preparation and analysis. 13C-labeled internal standards are particularly advantageous as they co-elute with the analyte, providing superior compensation for ion suppression compared to deuterium-labeled standards.
This document provides a detailed protocol for the determination of "total" 2,5-hexanedione in human urine using 1-Acetoxy-2,5-hexanedione-13C4 as an internal standard. "Total" 2,5-HD refers to the sum of free 2,5-HD and 2,5-HD generated from its precursors, such as 4,5-dihydroxy-2-hexanone, through acid hydrolysis.[2][5] The underlying principle of using this compound is its conversion to 2,5-hexanedione-13C4 during the acid hydrolysis step of the sample preparation, thus serving as an ideal internal standard for the quantification of endogenous 2,5-hexanedione.
Signaling Pathway of n-Hexane Neurotoxicity
The neurotoxicity of n-hexane is a multi-step process involving metabolic activation and subsequent covalent modification of neuronal proteins. The following diagram illustrates this pathway.
Caption: Metabolic activation of n-hexane to 2,5-hexanedione and the mechanism of neurotoxicity.
Quantitative Data Summary
The following tables summarize typical concentrations of 2,5-hexanedione found in human urine. These values can vary based on the level and duration of exposure, individual metabolism, and co-exposure to other solvents.
Table 1: Urinary 2,5-Hexanedione Concentrations in Occupationally Exposed Individuals
| Population | Sample Type | Analyte | Concentration Range (mg/L) | Mean Concentration (mg/L) | Reference(s) |
| Shoe Factory Workers | Urine (end of shift) | Total 2,5-HD | Not specified | 2.88 | [4] |
| Shoe Factory Workers | Urine (end of shift) | Free 2,5-HD | Not specified | 0.52 | [4] |
| Shoe Factory Workers | Urine (end of shift) | Total 2,5-HD | Not specified | 0.94 | [6] |
| Shoe Factory Workers | Urine (end of shift) | Free 2,5-HD | Not specified | 0.09 | [6] |
| Workers exposed to n-hexane and acetone (B3395972) | Urine (end of shift) | Total 2,5-HD | Not specified | Varies with exposure | [7] |
| Workers exposed to n-hexane and acetone | Urine (end of shift) | Free 2,5-HD | Not specified | ~12% of Total 2,5-HD | [7] |
Table 2: Urinary 2,5-Hexanedione Concentrations in the General Population (Non-occupationally Exposed)
| Population | Sample Type | Analyte | Concentration Range (µg/L) | Mean Concentration (µg/L) | Reference(s) |
| Italian General Population | Urine | Free 2,5-HD | <12.0 - 77.9 (5th-95th percentile) | Not specified | [2] |
| Italian General Population | Urine | Total 2,5-HD | 61.1 - 402.8 (5th-95th percentile) | 177.9 | [2] |
| Italian General Population (Men) | Urine | Total 2,5-HD | Not specified | 270 (median) | [8] |
| Italian General Population (Women) | Urine | Total 2,5-HD | Not specified | 191 (median) | [8] |
| Subjects not exposed to n-hexane | Urine | Total 2,5-HD | 120 - 780 | 450 | [9] |
Experimental Protocol: Quantification of Total 2,5-Hexanedione in Urine by LC-MS/MS
This protocol describes a method for the quantitative analysis of total 2,5-hexanedione in human urine using this compound as an internal standard.
Materials and Reagents
-
Analytes and Standards:
-
2,5-Hexanedione (analytical standard)
-
This compound (internal standard)
-
-
Reagents:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Hydrochloric acid (concentrated, analytical grade)
-
Dichloromethane (B109758) (analytical grade)
-
Sodium chloride (analytical grade)
-
-
Equipment:
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization source)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Water bath or heating block
-
pH meter
-
Glass culture tubes with screw caps
-
Pipettes and tips
-
Autosampler vials
-
Experimental Workflow Diagram
Caption: Workflow for the preparation and analysis of urinary 2,5-hexanedione.
Step-by-Step Procedure
1. Preparation of Standards and Quality Controls (QCs)
-
Prepare a stock solution of 2,5-hexanedione in methanol (e.g., 1 mg/mL).
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare working solutions of 2,5-hexanedione by serial dilution of the stock solution with methanol/water (50:50, v/v).
-
Prepare a working solution of the internal standard (e.g., 1 µg/mL) in methanol/water (50:50, v/v).
-
Prepare calibration standards and QCs by spiking pooled human urine with the appropriate working solutions of 2,5-hexanedione. The final concentrations should cover the expected range of the study samples (e.g., 0.05 to 10 mg/L).[5]
2. Sample Preparation
-
Label glass culture tubes for each standard, QC, and unknown sample.
-
Pipette 1.0 mL of the respective urine sample, calibrator, or QC into the corresponding tube.
-
Add a specific volume (e.g., 50 µL) of the internal standard working solution to each tube (except for blank matrix samples).
-
Vortex briefly.
-
Acidify the samples by adding concentrated hydrochloric acid dropwise until a pH of approximately 0.5 is reached.[3]
-
Cap the tubes tightly and heat in a water bath or heating block at 90-100°C for 30 minutes to facilitate hydrolysis.[3]
-
Allow the tubes to cool to room temperature.
-
Add 1 g of sodium chloride and 3 mL of dichloromethane to each tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid, 10% Acetonitrile).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would start at 10% B, ramp up to 90% B, hold, and then return to initial conditions for re-equilibration.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
2,5-Hexanedione (Analyte): Q1: 115.1 m/z -> Q3: 57.1 m/z (quantifier), 97.1 m/z (qualifier).
-
2,5-Hexanedione-13C4 (Internal Standard): Q1: 119.1 m/z -> Q3: 59.1 m/z. (Note: These transitions are illustrative and should be optimized on the specific instrument used.)
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum signal intensity.
-
4. Data Analysis and Quantification
-
Integrate the peak areas for the analyte and the internal standard for all samples, calibrators, and QCs.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. A linear regression with 1/x² weighting is typically used.
-
Determine the concentration of 2,5-hexanedione in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
The results for the QCs must fall within a pre-defined acceptance range (e.g., ±15% of the nominal value, ±20% for the Lower Limit of Quantification) for the run to be considered valid.
Conclusion
This protocol provides a robust and sensitive method for the quantification of total 2,5-hexanedione in urine, a critical biomarker for n-hexane exposure. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for analytical variability. This methodology is well-suited for applications in clinical toxicology, occupational health monitoring, and research settings investigating the toxicokinetics and health effects of n-hexane.
References
- 1. Urinary excretion of 2,5-hexanedione and peripheral polyneuropathies workers exposed to hexane. | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Determination of urinary 2,5-hexanedione concentration by an improved analytical method as an index of exposure to n-hexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Determination of n-hexane metabolites by liquid chromatography/mass spectrometry. 1. 2,5-hexanedione and other phase I metabolites in untreated and hydrolyzed urine samples by atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of 2,5-hexanedione in urine of workers exposed to n-hexane in Brazilian shoe factories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behaviour of urinary 2,5-hexanedione in occupational co-exposure to n-hexane and acetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of urinary 2,5-hexanedione in the general Italian population [air.unimi.it]
- 9. Detection of 2,5-hexanedione in the urine of persons not exposed to n-hexane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Precision Quantitative NMR Analysis using 1-Acetoxy-2,5-hexanedione-¹³C₄ as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise determination of substance concentration and purity without the need for identical reference standards for each analyte.[1][2] This application note details the use of a novel ¹³C₄-labeled internal standard, 1-Acetoxy-2,5-hexanedione-¹³C₄, for accurate and reproducible quantification of active pharmaceutical ingredients (APIs) and other organic molecules. Its strategic isotopic labeling provides distinct NMR signals in a region typically free of interference, making it an excellent choice for complex matrices encountered in drug development.[3]
Introduction
Quantitative NMR (qNMR) has emerged as a primary analytical method in the pharmaceutical industry, offering a non-destructive and highly precise approach to quantify compounds.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[1] The use of a well-characterized internal standard is crucial for achieving high accuracy and precision.[3][4]
An ideal internal standard for qNMR should possess the following characteristics:
-
High purity
-
Chemical stability and non-reactivity with the analyte and solvent[3]
-
Good solubility in common NMR solvents[3]
-
NMR signals that do not overlap with analyte or impurity signals[3][4]
-
A simple NMR spectrum, preferably with singlet peaks[3]
1-Acetoxy-2,5-hexanedione-¹³C₄ is a custom-synthesized internal standard designed to meet these criteria. The four ¹³C labels are strategically placed on the acetyl and one of the carbonyl carbons, as well as the adjacent methylene (B1212753) carbons. This provides a distinct signal pattern in the ¹³C NMR spectrum and can also be utilized in ¹H qNMR by observing the ¹³C satellites of the adjacent protons, which are shifted away from the main proton signals, thus minimizing overlap.
This application note provides a detailed protocol for the use of 1-Acetoxy-2,5-hexanedione-¹³C₄ in a qNMR assay, presents hypothetical performance data, and outlines the workflow for accurate quantification.
Workflow for qNMR Analysis
The general workflow for quantitative NMR analysis using an internal standard is depicted below.
Caption: General workflow for quantitative NMR analysis.
Experimental Protocol
This protocol provides a step-by-step guide for the quantification of an analyte using 1-Acetoxy-2,5-hexanedione-¹³C₄ as an internal standard.
Materials:
-
Analyte of interest
-
1-Acetoxy-2,5-hexanedione-¹³C₄ internal standard (of known purity)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) of high purity
-
High-precision analytical balance
-
Class A volumetric flasks and pipettes
-
NMR spectrometer (≥ 400 MHz recommended) with a cryoprobe for higher sensitivity[1]
-
High-quality NMR tubes
Procedure:
-
Preparation of the Stock Standard Solution:
-
Accurately weigh approximately 20 mg of 1-Acetoxy-2,5-hexanedione-¹³C₄ into a 10 mL volumetric flask.
-
Dissolve the standard in the chosen deuterated solvent and fill to the mark.
-
Calculate the exact concentration of the standard solution based on the weighed mass and purity of the standard.
-
-
Sample Preparation:
-
Accurately weigh an appropriate amount of the analyte into a vial.
-
Using a calibrated pipette, add a precise volume (e.g., 500 µL) of the internal standard stock solution to the vial.
-
Add an additional volume of the deuterated solvent (e.g., 200 µL) to ensure complete dissolution and to achieve a suitable sample volume for the NMR tube.
-
Vortex the sample until the analyte is completely dissolved.
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer and allow the temperature to equilibrate.
-
Perform shimming of the magnetic field to achieve high resolution and optimal line shape.[1]
-
Acquire the ¹H (or ¹³C) NMR spectrum using appropriate parameters. Key parameters for quantitative analysis include:
-
Pulse Angle: 90° flip angle.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the standard's signals of interest to ensure full relaxation.
-
Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 recommended).
-
Acquisition Time (aq): Sufficient to ensure high digital resolution.
-
-
-
Data Processing and Quantification:
-
Apply Fourier transformation to the acquired FID.
-
Carefully perform phase correction and baseline correction to ensure accurate integration.
-
Integrate the well-resolved signal of the analyte and the chosen signal of the internal standard (e.g., the ¹³C satellite of the acetyl methyl protons).
-
Calculate the concentration of the analyte using the following equation:
Purity of Analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I_analyte and I_std are the integrated areas of the analyte and standard signals, respectively.
-
N_analyte and N_std are the number of protons contributing to the respective signals.
-
M_analyte and M_std are the molar masses of the analyte and the standard.
-
m_analyte and m_std are the masses of the analyte and the standard.
-
P_std is the purity of the internal standard.
-
Data Presentation
The following tables present hypothetical performance data for the quantification of a model analyte (Molar Mass = 250 g/mol ) using 1-Acetoxy-2,5-hexanedione-¹³C₄ (Molar Mass = 176.19 g/mol , assuming ¹³C₄).
Table 1: Linearity of the qNMR Assay
| Analyte Concentration (mg/mL) | Measured Concentration (mg/mL) | Recovery (%) |
| 0.50 | 0.49 | 98.0 |
| 1.00 | 1.01 | 101.0 |
| 2.50 | 2.48 | 99.2 |
| 5.00 | 5.03 | 100.6 |
| 10.00 | 9.95 | 99.5 |
| Correlation Coefficient (R²) | \multicolumn{2}{c | }{0.9998 } |
Table 2: Precision and Accuracy
| Parameter | Results (n=6) |
| Nominal Concentration (mg/mL) | 2.50 |
| Mean Measured Concentration (mg/mL) | 2.51 |
| Standard Deviation (SD) | 0.02 |
| Relative Standard Deviation (RSD, %) | 0.80 |
| Accuracy (% Bias) | +0.4 |
Signaling Pathways and Logical Relationships
The logical relationship for the calculation of analyte purity is based on the fundamental principle of qNMR, where the signal integral is directly proportional to the molar amount of the substance.
Caption: Logical relationship for calculating moles of analyte.
Conclusion
The use of 1-Acetoxy-2,5-hexanedione-¹³C₄ as an internal standard for quantitative NMR provides a robust and reliable method for the determination of analyte concentration and purity. The strategic isotopic labeling offers the potential for signals in uncongested regions of the NMR spectrum, thereby minimizing signal overlap and improving the accuracy of integration. The presented protocol and performance data demonstrate that this method is linear, precise, and accurate, making it a valuable tool for quality control and quantitative analysis in the pharmaceutical industry.
References
Application Notes and Protocols for the Analysis of 1-Acetoxy-2,5-hexanedione using 1-Acetoxy-2,5-hexanedione-13C4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise quantification of intermediates in a chemical synthesis is crucial for reaction monitoring, yield optimization, and ensuring the quality of the final product. 1-Acetoxy-2,5-hexanedione is a key intermediate in the synthesis of various specialty chemicals, including flavorings and pharmaceutical precursors. This application note provides a detailed protocol for the quantitative analysis of 1-Acetoxy-2,5-hexanedione in a chemical reaction mixture using a stable isotope-labeled internal standard, 1-Acetoxy-2,5-hexanedione-13C4, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to high accuracy and precision.
Experimental Protocols
This protocol outlines the procedure for sample preparation and LC-MS/MS analysis of 1-Acetoxy-2,5-hexanedione from a chemical reaction mixture.
Materials and Reagents
-
1-Acetoxy-2,5-hexanedione analytical standard
-
This compound (internal standard)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Ethyl acetate (B1210297), HPLC grade
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Data acquisition and processing software
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 10 mg of 1-Acetoxy-2,5-hexanedione analytical standard in 10 mL of methanol.
-
Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by serially diluting the 1-Acetoxy-2,5-hexanedione primary stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with methanol.
-
Sample Preparation: Liquid-Liquid Extraction
-
Sample Collection: Carefully collect 100 µL of the reaction mixture at a specified time point.
-
Quenching: Immediately add the 100 µL sample to a microcentrifuge tube containing 400 µL of ice-cold water to stop the reaction.
-
Internal Standard Spiking: Add 10 µL of the 100 ng/mL internal standard working solution to the quenched sample.
-
Extraction:
-
Add 500 µL of ethyl acetate to the tube.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Isolation: Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the extracted organic layer to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Data Presentation
The following table summarizes the Multiple Reaction Monitoring (MRM) transitions and corresponding parameters for the analyte and internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 1-Acetoxy-2,5-hexanedione | 173.1 | 113.1 | 100 | 15 |
| This compound | 177.1 | 117.1 | 100 | 15 |
Visualizations
Caption: Workflow for the sample preparation of 1-Acetoxy-2,5-hexanedione from a reaction mixture.
Caption: Logical flow for the quantification of the analyte using an internal standard.
Application Notes: High-Accuracy Quantification of n-Hexane Exposure Biomarker Using 1-Acetoxy-2,5-hexanedione-13C4
Introduction
n-Hexane, a ubiquitous solvent in many industrial processes, poses significant health risks, primarily neurotoxicity, through its metabolite 2,5-hexanedione (B30556) (2,5-HD).[1] Accurate monitoring of 2,5-HD in biological samples, such as urine, is crucial for assessing occupational and environmental exposure to n-hexane.[2][3] Isotope dilution mass spectrometry (ID-MS) is the gold standard for quantitative analysis, offering high precision and accuracy by mitigating matrix effects and variations in sample preparation. 1-Acetoxy-2,5-hexanedione-13C4 is an ideal internal standard for this application. During the acid hydrolysis step of the sample preparation, which is employed to measure the "total" 2,5-HD (free and conjugated forms), the acetoxy group is cleaved, yielding 2,5-hexanedione-13C4.[2][4] This in-situ generated internal standard closely mimics the native analyte throughout the extraction and analysis process, ensuring reliable quantification.
Principle of the Method
This method describes the determination of total 2,5-hexanedione in urine using gas chromatography-mass spectrometry (GC-MS) with this compound as the internal standard. Urine samples are first subjected to acid hydrolysis to convert 4,5-dihydroxy-2-hexanone and other precursors to 2,5-hexanedione.[2][4] The isotopically labeled internal standard is added prior to sample preparation. Following hydrolysis, the 2,5-HD and its labeled counterpart are extracted from the urine matrix using liquid-liquid extraction with dichloromethane (B109758). The organic extract is then concentrated and analyzed by GC-MS in selected ion monitoring (SIM) mode. Quantification is achieved by comparing the peak area ratio of the native 2,5-HD to the 13C-labeled internal standard against a calibration curve.
Experimental Protocols
1. Materials and Reagents
-
Analytes and Internal Standard:
-
2,5-Hexanedione (≥98% purity)
-
This compound
-
-
Reagents:
-
Hydrochloric acid (HCl), concentrated (37%)
-
Dichloromethane (DCM), HPLC grade
-
Sodium chloride (NaCl), analytical grade
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Methanol (B129727), HPLC grade
-
Deionized water
-
-
Stock Solutions:
-
Native 2,5-HD Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2,5-hexanedione and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
-
Working Solutions:
-
Prepare a series of calibration standards by diluting the native 2,5-HD stock solution with methanol to achieve concentrations ranging from 0.05 µg/mL to 10 µg/mL.
-
Prepare an internal standard working solution by diluting the internal standard stock solution with methanol to a concentration of 1 µg/mL.
-
2. Sample Preparation
-
Pipette 2 mL of urine sample into a 15 mL screw-cap glass tube.
-
Add 20 µL of the 1 µg/mL internal standard working solution (this compound) to each sample, calibrator, and quality control sample.
-
Add 200 µL of concentrated HCl to each tube.
-
Cap the tubes tightly and vortex for 10 seconds.
-
Incubate the tubes in a heating block at 90°C for 30 minutes for acid hydrolysis.
-
Cool the tubes to room temperature.
-
Add approximately 1 g of NaCl to each tube and vortex to dissolve.
-
Add 4 mL of dichloromethane to each tube.
-
Vortex vigorously for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean glass tube.
-
Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Transfer the dried organic extract to a clean vial for GC-MS analysis.
3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 25°C/min to 250°C, hold for 2 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
2,5-Hexanedione: m/z 58, 114.
-
2,5-Hexanedione-13C4 (from this compound): m/z 62, 118.
-
Quantifier Ion: m/z 114 for 2,5-HD and m/z 118 for 2,5-HD-13C4.
-
Qualifier Ion: m/z 58 for 2,5-HD and m/z 62 for 2,5-HD-13C4.
-
-
Data Presentation
Table 1: Quantitative Method Performance Parameters
| Parameter | Value | Reference |
| Linearity Range | 0.05 - 10 µg/mL | [5] |
| Limit of Detection (LOD) | 0.054 µg/mL | [5] |
| Limit of Quantification (LOQ) | 0.18 µg/mL | [5] |
| Intraday Precision (%RSD) | 1.3% - 5.3% | [5] |
| Interday Precision (%RSD) | 1.3% - 5.3% | [5] |
| Accuracy (% Recovery) | 99.16% - 114.13% | [5] |
Visualizations
Caption: Metabolic pathway of n-hexane to 2,5-hexanedione.
Caption: Experimental workflow for the analysis of 2,5-hexanedione.
References
- 1. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]
- 2. Free and total 2,5-hexanedione in biological monitoring of workers exposed to n-hexane in the shoe industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological monitoring of occupational exposure to n-hexane by measurement of urinary 2,5-hexanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdc.gov [cdc.gov]
- 5. Determination of n-hexane metabolites by liquid chromatography/mass spectrometry. 1. 2,5-hexanedione and other phase I metabolites in untreated and hydrolyzed urine samples by atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of 1-Acetoxy-2,5-hexanedione-¹³C₄ for Enhanced GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Acetoxy-2,5-hexanedione is a significant biomarker for exposure to n-hexane and its metabolic precursor, 2-hexanone. Accurate and sensitive quantification of its stable isotope-labeled internal standard, 1-Acetoxy-2,5-hexanedione-¹³C₄, is crucial for toxicological and pharmacokinetic studies. Due to the presence of two ketone functionalities, this compound can exhibit poor chromatographic behavior and thermal instability, making direct gas chromatography-mass spectrometry (GC-MS) analysis challenging. Derivatization is a key strategy to improve its volatility, thermal stability, and chromatographic peak shape, thereby enhancing detection sensitivity and accuracy.[1][2][3]
This application note provides detailed protocols for two effective derivatization methods for 1-Acetoxy-2,5-hexanedione-¹³C₄ prior to GC-MS analysis:
-
Quinoxaline (B1680401) formation using o-phenylenediamine (B120857) (o-PDA), which targets the dicarbonyl moiety.[4][5][6][7]
-
Oxime formation using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the ketone groups.[8][9][10]
These methods convert the analyte into a more volatile and thermally stable derivative suitable for GC-MS analysis.
Derivatization Chemistry
The derivatization of 1-Acetoxy-2,5-hexanedione-¹³C₄ can proceed via two primary pathways, each targeting the dicarbonyl functionality to create a more GC-amenable product.
o-Phenylenediamine (o-PDA) Derivatization
This method involves the reaction of the 1,4-dicarbonyl structure of the analyte with o-phenylenediamine to form a stable, cyclic quinoxaline derivative. This reaction is highly specific for dicarbonyl compounds and results in a significant increase in thermal stability and a well-defined mass spectral fragmentation pattern.[7][11]
PFBHA Derivatization
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a versatile reagent that reacts with aldehydes and ketones to form PFB-oxime derivatives.[8][9] This derivatization significantly improves the volatility and detectability of the analyte, particularly when using negative chemical ionization (NCI) mode in MS due to the electrophilic nature of the pentafluorobenzyl group.[12]
Experimental Protocols
Protocol 1: Derivatization with o-Phenylenediamine (o-PDA)
Materials:
-
1-Acetoxy-2,5-hexanedione-¹³C₄ standard solution
-
o-Phenylenediamine (o-PDA) solution (10 mg/mL in methanol)
-
Methanol (GC grade)
-
Ethyl acetate (B1210297) (GC grade)
-
Anhydrous sodium sulfate (B86663)
-
2 mL autosampler vials with inserts
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Pipette 100 µL of the sample containing 1-Acetoxy-2,5-hexanedione-¹³C₄ into a clean glass tube.
-
Derivatization Reaction: Add 50 µL of the o-PDA solution to the sample. Vortex briefly to mix.
-
Incubation: Cap the tube tightly and heat at 80°C for 60 minutes.
-
Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Add 500 µL of ethyl acetate and vortex for 1 minute to extract the quinoxaline derivative.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Drying: Carefully transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: Transfer the dried organic extract to a GC-MS autosampler vial for analysis.
Protocol 2: Derivatization with PFBHA
Materials:
-
1-Acetoxy-2,5-hexanedione-¹³C₄ standard solution
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (15 mg/mL in water)
-
Toluene (B28343) (GC grade)
-
Anhydrous sodium sulfate
-
2 mL autosampler vials with inserts
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Pipette 100 µL of the sample containing 1-Acetoxy-2,5-hexanedione-¹³C₄ into a clean glass tube.
-
Derivatization Reaction: Add 100 µL of the PFBHA solution to the sample. Vortex to mix.
-
Incubation: Cap the tube and heat at 60°C for 60 minutes.[12]
-
Cooling and Extraction: After cooling to room temperature, add 500 µL of toluene and vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 3500 rpm for 5 minutes.
-
Drying: Transfer the upper toluene layer to a fresh tube containing anhydrous sodium sulfate.
-
Analysis: Transfer the final extract to a GC-MS autosampler vial for injection.
GC-MS Analysis Parameters
The following are suggested starting parameters for the GC-MS analysis of the derivatized 1-Acetoxy-2,5-hexanedione-¹³C₄. Method optimization is recommended for specific instrumentation.
| Parameter | o-PDA Derivative | PFBHA Derivative |
| GC Column | ZB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness[13] | SLB™-5ms, 30 m x 0.25 mm I.D., 0.25 μm df[8] |
| Injector Temp. | 250°C | 250°C |
| Injection Mode | Splitless | Split (10:1)[13] |
| Carrier Gas | Helium, 1.0 mL/min | Helium, 1.0 mL/min |
| Oven Program | 80°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min | 50°C (1 min), ramp to 180°C at 5°C/min, then to 280°C at 25°C/min, hold for 5 min[13] |
| Transfer Line Temp. | 280°C | 280°C |
| Ion Source Temp. | 230°C | 250°C |
| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Selected Ion Monitoring (SIM) |
Quantitative Data Summary
| Parameter | o-PDA Derivatization | PFBHA Derivatization |
| Reaction Efficiency | Quantitative[4] | Quantitative[8] |
| Limit of Detection (LOD) | 5-10 ng/sample[4][6] | < 1 µg/m³ (in air samples)[9] |
| Recovery | >95% (expected) | 82-117%[10] |
| Precision (RSD) | < 10% (expected) | 2-16%[10] |
| Derivative Stability | Stable for at least 30 days at room temperature[4] | Thermally stable at elevated GC temperatures[8] |
Experimental Workflow
The overall workflow for the derivatization and analysis of 1-Acetoxy-2,5-hexanedione-¹³C₄ is depicted in the following diagram.
Caption: Derivatization and GC-MS analysis workflow.
References
- 1. youtube.com [youtube.com]
- 2. [PDF] Derivatization Methods in GC and GC/MS | Semantic Scholar [semanticscholar.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Sampling and Analytical Method for Alpha-Dicarbonyl Flavoring Compounds via Derivatization with o-Phenylenediamine and Analysis Using GC-NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sampling and Analytical Method for Alpha-Dicarbonyl Flavoring Compounds via Derivatization with o-Phenylenediamine and Analysis Using GC-NPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of selected carbonyl compounds in e-aerosols and e-liquids using pentafluorobenzyl hydroxylamine derivatization and gas chromatography-mass spectrometry | CORESTA [coresta.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Acetoxy-2,5-hexanedione-13C4 Analysis in MS
Welcome to the technical support center for the mass spectrometry analysis of 1-Acetoxy-2,5-hexanedione-13C4. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving a high signal-to-noise (S/N) ratio during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a low signal-to-noise ratio for this compound using Electrospray Ionization (ESI). What are the initial troubleshooting steps?
A1: A low S/N ratio in ESI-MS can often be improved by systematic optimization of your instrument parameters. Start by ensuring your LC conditions are optimal and the instrument is properly calibrated. For the MS, focus on the ESI source conditions. Key parameters to investigate include capillary voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature. In many cases, a systematic approach to optimizing these parameters can significantly enhance the signal.[1]
Q2: What alternative ionization technique can I use if optimizing ESI does not sufficiently improve the signal?
A2: For molecules that are not efficiently ionized by ESI, Atmospheric Pressure Chemical Ionization (APCI) is a strong alternative. APCI is particularly effective for less polar and more volatile compounds. For the analysis of 2,5-hexanedione (B30556), the core structure of your molecule, APCI in positive ion mode has been shown to be effective.[2] It is highly recommended to test APCI if you are facing persistent issues with ESI.
Q3: My signal is still weak even after trying both ESI and APCI. What is the next step to improve sensitivity?
A3: If optimizing the ionization source and switching to APCI does not provide the desired sensitivity, chemical derivatization is a powerful strategy to enhance the signal-to-noise ratio. Derivatization involves chemically modifying the analyte to improve its ionization efficiency and/or chromatographic properties. For ketones, various derivatization reagents can be employed to introduce a readily ionizable group, significantly boosting the MS signal.
Q4: What are some common derivatization strategies for ketones like 1-Acetoxy-2,5-hexanedione?
A4: Derivatization for ketones often targets the carbonyl groups. Reagents that form derivatives with enhanced ionization efficiency are ideal. While specific derivatization for 1-Acetoxy-2,5-hexanedione is not widely documented, general strategies for ketones can be applied. It is crucial to select a derivatization agent that reacts specifically with the ketone functional group and introduces a moiety that is easily ionizable by ESI or APCI.
Troubleshooting Guides
Guide 1: Optimizing ESI-MS Parameters
If you are experiencing a low S/N ratio with ESI, follow this systematic optimization workflow.
Experimental Protocol: ESI Parameter Optimization
-
Compound Infusion: Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid) at a concentration of approximately 1 µg/mL. Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Initial Instrument Settings: Begin with the manufacturer's recommended default settings for small molecules.
-
Systematic Parameter Adjustment: While monitoring the signal intensity of the molecular ion ([M+H]+ or other adducts) of this compound, adjust the following parameters one at a time:
-
Capillary Voltage: Vary the voltage in increments of 0.5 kV within the range of 2.5 to 5.0 kV.
-
Nebulizer Gas Pressure: Adjust the pressure in increments of 5 psi.
-
Drying Gas Flow Rate: Modify the flow rate in increments of 1-2 L/min.
-
Drying Gas Temperature: Change the temperature in 25 °C increments, typically between 250 °C and 400 °C.
-
-
Record Optimal Values: Note the parameter values that yield the highest and most stable signal intensity.
Data Presentation: ESI Optimization Parameters (Hypothetical Example)
| Parameter | Range Tested | Optimal Value (Example) |
| Capillary Voltage | 2.5 - 5.0 kV | 4.0 kV |
| Nebulizer Pressure | 20 - 50 psi | 35 psi |
| Drying Gas Flow | 8 - 15 L/min | 12 L/min |
| Drying Gas Temp. | 250 - 400 °C | 325 °C |
Troubleshooting Workflow for Low S/N in ESI-MS
Caption: A logical workflow for troubleshooting low signal-to-noise ratio in ESI-MS.
Guide 2: Switching to APCI
If ESI optimization is insufficient, switching to APCI is a logical next step.
Experimental Protocol: APCI Method Development
-
Install APCI Source: If your instrument has interchangeable sources, replace the ESI source with the APCI source.
-
Compound Infusion: Use the same infusion setup as for the ESI optimization.
-
APCI Parameter Optimization: Similar to ESI, systematically optimize the APCI-specific parameters. Pay close attention to:
-
Corona Discharge Current: Typically optimized between 2 and 10 µA.
-
Vaporizer Temperature: This is a critical parameter in APCI. Optimize in the range of 350 °C to 550 °C.
-
-
LC-MS Analysis: Once optimal infusion parameters are determined, perform an LC-MS analysis using a reversed-phase column. A typical mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid.[2]
Data Presentation: Comparison of Ionization Techniques (Hypothetical Data)
| Ionization Mode | Relative Signal Intensity | Relative S/N Ratio |
| ESI (Optimized) | 1.0 | 1.0 |
| APCI (Optimized) | 5.2 | 8.5 |
Guide 3: Chemical Derivatization for Enhanced Sensitivity
When high sensitivity is paramount and other methods fall short, derivatization can provide a significant boost in signal intensity.
Experimental Protocol: General Derivatization Procedure
This is a general guideline. The specific reagent and reaction conditions should be optimized for 1-Acetoxy-2,5-hexanedione.
-
Reagent Selection: Choose a derivatizing agent that reacts with ketones to introduce a permanently charged or easily ionizable group.
-
Reaction:
-
Dissolve a known amount of your sample containing this compound in a suitable solvent.
-
Add the derivatizing reagent in excess.
-
Add any necessary catalyst (e.g., an acid or a base).
-
Heat the reaction mixture at an optimized temperature for a specific duration.
-
-
Quenching and Extraction: Stop the reaction and extract the derivatized product.
-
LC-MS Analysis: Analyze the derivatized sample by LC-MS, optimizing the MS parameters for the new derivative.
Predicted Ionization and Fragmentation of this compound
Understanding the potential fragmentation pattern of your analyte is crucial for developing a sensitive and specific multiple reaction monitoring (MRM) method in tandem mass spectrometry (MS/MS). The following diagram illustrates a predicted fragmentation pathway for this compound in positive ion mode.
Caption: Predicted fragmentation of protonated this compound.
References
Technical Support Center: 1-Acetoxy-2,5-hexanedione-13C4 Analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing 1-Acetoxy-2,5-hexanedione-13C4 by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a type of matrix effect where components in the sample matrix, other than the analyte of interest, reduce the ionization efficiency of the target analyte in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity, which can compromise the accuracy, sensitivity, and reproducibility of the quantitative analysis of this compound.[1][2] When co-eluting with the analyte, matrix components can compete for the available charge during the ionization process, resulting in fewer analyte ions being formed and detected.[1]
Q2: What are the primary sources of ion suppression when analyzing biological samples?
A2: For biological matrices such as plasma or serum, the primary sources of ion suppression are endogenous components like phospholipids, proteins, and salts.[3] Phospholipids are particularly problematic as they often co-elute with analytes of interest and can significantly suppress the ionization signal.[3] In drug discovery studies, formulation agents like polysorbates can also cause severe ion suppression.[4][5]
Q3: How can I determine the extent of ion suppression in my assay?
A3: The extent of ion suppression can be quantitatively assessed by calculating the Matrix Factor (MF).[3] This is done by comparing the peak area of the analyte in a post-extraction spiked blank sample to the peak area of the analyte in a neat solution at the same concentration.[3]
The coefficient of variation (CV) of the internal standard-normalized MF from at least six different lots of the matrix should not exceed 15%.[3]
Q4: What are the most effective sample preparation techniques to minimize ion suppression for a moderately polar compound like this compound?
A4: Solid-Phase Extraction (SPE) is generally the most effective method for removing interfering matrix components and minimizing ion suppression.[1][3] Liquid-Liquid Extraction (LLE) can also be a good alternative for achieving cleaner extracts compared to Protein Precipitation (PPT).[3][6] While PPT is a simpler technique, it is often the least effective at removing phospholipids, a major cause of ion suppression.[6][7]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects
| Sample Preparation Method | Typical Extraction Efficiency | Effectiveness in Reducing Matrix Effects | Throughput | Recommendation for this compound |
| Protein Precipitation (PPT) | Variable, can be incomplete | Low, significant ion suppression often remains[6][7] | High | Use with caution; may require further optimization like dilution of the supernatant.[7] |
| Liquid-Liquid Extraction (LLE) | Variable, may be lower for polar analytes[6] | Medium, generally provides cleaner extracts than PPT[3] | Medium | A good alternative to PPT; requires careful solvent selection and pH optimization.[7] |
| Solid-Phase Extraction (SPE) | >75% with low variability[3] | High, often results in minimal to negligible matrix effects[3] | Low to Medium | The recommended method for quantitative bioanalysis to achieve high accuracy and precision.[3] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol describes the post-extraction spike method to determine the matrix factor.
-
Prepare Blank Matrix Samples: Extract at least six different lots of the blank biological matrix (e.g., plasma, urine) using your established sample preparation protocol.
-
Prepare Neat Solution: Prepare a standard solution of this compound in the reconstitution solvent at a known concentration.
-
Spike Blank Extracts: After extraction, spike the blank matrix extracts with the this compound standard to achieve the same final concentration as the neat solution.
-
LC-MS/MS Analysis: Analyze both the spiked matrix extracts and the neat solution using your LC-MS/MS method.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Spiked Extract) / (Peak Area of Analyte in Neat Solution)
-
-
Evaluate Results: An MF significantly different from 1 indicates a matrix effect. The CV of the MF across the different lots should be <15%.[3]
Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Samples
This is a general workflow for developing an SPE method to reduce ion suppression.
-
Select SPE Cartridge: Choose an appropriate SPE sorbent. For a moderately polar compound like this compound, a polymeric reversed-phase or a mixed-mode cation exchange sorbent could be effective.[6]
-
Condition the Cartridge: Condition the SPE cartridge by passing a suitable organic solvent (e.g., methanol) through it, followed by an aqueous solution (e.g., water or buffer).[3]
-
Load the Sample: Load the pre-treated sample onto the conditioned cartridge. Ensure the loading conditions (e.g., pH, flow rate) are optimized for analyte retention.[3]
-
Wash the Cartridge: Wash the cartridge with a weak solvent to remove interfering components without eluting the analyte.
-
Elute the Analyte: Elute the this compound with a strong organic solvent.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Mandatory Visualizations
Caption: Troubleshooting workflow for identifying and minimizing ion suppression.
References
- 1. longdom.org [longdom.org]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. benchchem.com [benchchem.com]
- 4. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: 1-Acetoxy-2,5-hexanedione-¹³C₄ Analysis
This guide provides comprehensive troubleshooting support for researchers, scientists, and drug development professionals encountering peak tailing with 1-Acetoxy-2,5-hexanedione-¹³C₄ in chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic peak tailing and why is it a concern?
Peak tailing is a common issue in chromatography where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards the baseline.[1][2] An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution. Significant peak tailing is problematic because it can:
-
Reduce resolution between adjacent peaks, potentially obscuring smaller, closely eluting compounds.[1]
-
Compromise the accuracy and reproducibility of peak integration and quantification.
-
Indicate underlying issues with the analytical method or the chromatography system itself.
Q2: Why is 1-Acetoxy-2,5-hexanedione-¹³C₄ susceptible to peak tailing?
The chemical structure of 1-Acetoxy-2,5-hexanedione-¹³C₄ makes it prone to peak tailing. The parent compound, 2,5-hexanedione, is a polar aliphatic diketone that is miscible with water.[3] The addition of the acetoxy group increases the molecule's overall polarity. This polarity, particularly the presence of carbonyl (ketone) groups, can lead to undesirable secondary interactions with active sites within the chromatography system, which is a primary cause of peak tailing.[2][4]
-
In Liquid Chromatography (LC): The polar groups can interact strongly with residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases.[2][5][6]
-
In Gas Chromatography (GC): The analyte can interact with active sites in the GC inlet liner, on column contamination, or with the stationary phase itself.[7][8]
Q3: Does the ¹³C₄ isotope label affect its chromatographic behavior and potential for peak tailing?
For the purposes of troubleshooting chromatographic peak shape, the ¹³C₄ labeled version will behave virtually identically to the unlabeled compound. The isotope label slightly increases the compound's mass, which is critical for mass spectrometry detection, but it does not significantly alter the chemical properties (like polarity and reactivity) that govern its interaction with the stationary phase and cause peak tailing. Therefore, the troubleshooting strategies for both labeled and unlabeled compounds are the same.
Troubleshooting Guide: Liquid Chromatography (LC)
Problem: Significant peak tailing is observed for 1-Acetoxy-2,5-hexanedione-¹³C₄ in a reversed-phase HPLC/UHPLC analysis.
This section provides a systematic approach to diagnosing and resolving the issue. The most common causes are related to secondary interactions with the stationary phase and mobile phase conditions.
Logical Troubleshooting Workflow (LC)
Q: What mobile phase modifications can I make to reduce peak tailing?
A: Mobile phase optimization is often the fastest and most effective first step. The goal is to minimize secondary interactions between the polar analyte and the silica (B1680970) stationary phase.
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5 - 3.5) is a primary strategy.[2] This protonates the residual silanol groups on the silica surface, reducing their ability to interact with the analyte.[2][9]
-
Increase Buffer Strength: If you are already using a buffer, increasing its concentration (e.g., from 10 mM to 25-50 mM) can help to better mask the residual silanols and improve peak shape.[4]
-
Use Mobile Phase Additives: Historically, a small amount of a basic additive like triethylamine (B128534) (TEA) was used to compete with basic analytes for active sites. However, this is less common with modern columns.
-
Change Organic Modifier: If using acetonitrile, consider switching to methanol (B129727) or a mixture. Methanol can sometimes provide different selectivity and better peak shapes for certain polar compounds.[4]
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | Suppresses ionization of silanol groups, minimizing secondary ionic interactions.[2][5] |
| Buffer Strength | 25 - 50 mM | More effectively masks residual silanol activity on the column surface.[4] |
| Organic Modifier | Acetonitrile or Methanol | Test both to see which provides better peak symmetry for the analyte. |
Q: Could my column be the problem? What should I do?
A: Yes, column-related issues are a major cause of peak tailing, especially if the tailing worsens over time.
-
Use a High-Quality, End-capped Column: Modern, high-purity silica columns that are "end-capped" have fewer active silanol groups.[2][9] If you are using an older Type A silica column, switching to a modern Type B column will significantly improve peak shape for polar compounds.[5]
-
Column Contamination: Contaminants from previous samples can bind to the column, creating new active sites. Flush the column with a strong solvent to clean it (See Protocol 1 ).[4]
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[9] To test for this, dilute your sample by a factor of 10 and re-inject. If the peak shape improves, overload was the issue.
-
Column Bed Deformation: A void at the head of the column or a channel in the packing bed can cause tailing for all peaks.[9] This usually requires column replacement.
Troubleshooting Guide: Gas Chromatography (GC)
Problem: My 1-Acetoxy-2,5-hexanedione-¹³C₄ peak is tailing in my GC analysis.
In GC, peak tailing for polar compounds is typically caused by active sites within the sample flow path, particularly in the inlet.
Logical Troubleshooting Workflow (GC)
Q: Where should I start looking for the cause of peak tailing in my GC system?
A: Start with the inlet, as it is the most common source of activity. If all peaks in the chromatogram exhibit tailing, the issue is more likely physical (e.g., poor column installation).[7] If only the polar analyte is tailing, it points to a chemical or activity issue.
-
Perform Inlet Maintenance: The inlet liner is a primary site for both analyte interaction and accumulation of non-volatile residue.[8] Replace the liner with a new, deactivated one. At the same time, replace the septum and any O-rings, as these can also be sources of contamination or leaks (See Protocol 2 ).
-
Use Deactivated Liners: Always use high-quality, deactivated (silanized) liners to minimize surface activity. For polar compounds, a liner with glass wool can aid vaporization, but ensure the wool is also deactivated.
| Inlet Parameter | Recommendation | Rationale |
| Inlet Temperature | 250 - 280 °C | Ensures rapid and complete vaporization of the analyte, minimizing contact time with liner surfaces.[8] |
| Liner Type | Fresh, deactivated liner | Prevents interaction of the polar analyte with active silanol groups on the glass surface.[7][8] |
| Septum/O-ring | Replace regularly | Prevents leaks and contamination from septum coring or degradation.[10] |
Q: What if inlet maintenance doesn't solve the problem?
A: If a fresh inlet liner and septum don't resolve the tailing, the issue may be with the column itself.
-
Column Contamination: The front end of the GC column can become contaminated with non-volatile matrix components, creating active sites. Trim 10-20 cm from the front of the column to remove the contaminated section.[7][11]
-
Column Installation: An improper column cut or incorrect installation depth in the inlet can create dead volume and disturb the sample path, causing tailing for all peaks.[7] Remake the column cut, ensuring it is clean and at a 90° angle. Re-install the column according to the manufacturer's instructions.
-
Solvent-Phase Mismatch: Injecting a sample in a solvent that is not compatible with the stationary phase polarity can cause poor peak shape.[10] Ensure the solvent is appropriate for the column phase (e.g., avoid injecting hexane (B92381) onto a highly polar WAX column in splitless mode).[7]
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase Column Flush
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.
-
Set Flow Rate: Set a moderate flow rate (e.g., 1 mL/min for a 4.6 mm ID column).
-
Flush with Isopropanol (B130326): Flush the column with 100% HPLC-grade isopropanol for at least 20 column volumes.
-
Flush with Water: Flush with 100% HPLC-grade water for 20 column volumes.
-
Flush with Isopropanol: Repeat the isopropanol flush for another 20 column volumes.
-
Equilibrate: Re-introduce your mobile phase and allow the column to equilibrate fully before reconnecting to the detector and running a test sample.
Protocol 2: GC Inlet Liner, Septum, and O-Ring Replacement
-
Cool System: Cool the GC inlet to a safe temperature (e.g., < 50 °C) and turn off the carrier gas flow.
-
Remove Inlet Nut: Using the appropriate wrench, carefully loosen and remove the inlet retaining nut that holds the septum and liner in place.
-
Remove Old Consumables: Remove the old septum. Using clean forceps, carefully pull the old liner and O-ring out of the inlet.
-
Clean and Inspect: Visually inspect the inside of the inlet for any visible residue.
-
Install New Consumables: While wearing clean, lint-free gloves, place the new O-ring on the new liner. Use forceps to insert the new liner into the inlet to the correct position. Place the new septum in its housing.
-
Re-secure and Leak Check: Tighten the inlet nut until finger-tight, then use a wrench for a final quarter-turn.[8] Turn the carrier gas flow back on and perform an electronic leak check to ensure all connections are secure.
Protocol 3: GC Column Conditioning
-
Install Column in Inlet: Install the freshly trimmed column into the GC inlet, but leave the detector end of the column vented into the GC oven.[8]
-
Purge with Carrier Gas: Set a carrier gas flow rate of approximately 1-2 mL/min and allow the gas to purge the column at ambient oven temperature for 15-20 minutes to remove oxygen.[8]
-
Program Oven Ramp: Set the oven temperature to start at 40 °C and ramp at 5-10 °C/min up to the column's maximum isothermal temperature (or 20 °C above your method's maximum temperature, whichever is lower).
-
Hold Temperature: Hold the column at the conditioning temperature for 1-2 hours.[8]
-
Cool and Connect: After conditioning, cool the oven down. Turn off the carrier gas, trim the detector end of the column to remove any contaminants, and connect it to the detector.
-
Equilibrate and Test: Restore gas flow, heat the system to your method's starting conditions, and run a solvent blank to ensure a clean, stable baseline before sample analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. grokipedia.com [grokipedia.com]
- 4. benchchem.com [benchchem.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. benchchem.com [benchchem.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. agilent.com [agilent.com]
- 11. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
Technical Support Center: Quantification of 1-Acetoxy-2,5-hexanedione-13C4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of 1-Acetoxy-2,5-hexanedione and its stable isotope-labeled internal standard (SIL-IS), 1-Acetoxy-2,5-hexanedione-13C4, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and how do they impact the analysis of 1-Acetoxy-2,5-hexanedione?
A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a biological sample (e.g., plasma, urine) other than the analyte of interest.[1] These components can include salts, lipids, proteins, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of 1-Acetoxy-2,5-hexanedione in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1]
-
Ion Suppression: This is a common issue where matrix components reduce the ionization efficiency of the analyte, resulting in a lower signal intensity. This can lead to an underestimation of the analyte's true concentration.[1][2]
-
Ion Enhancement: Less frequently, matrix components can increase the ionization efficiency of the analyte, causing an artificially high signal and an overestimation of the concentration.[1]
These effects can significantly compromise the accuracy, precision, and sensitivity of your analytical method.[1]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended for this analysis?
A2: A SIL-IS is considered the gold standard for compensating for matrix effects in LC-MS/MS bioanalysis.[1] Since this compound is chemically and physically almost identical to the unlabeled analyte, it will co-elute and experience similar ionization suppression or enhancement.[3][4] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[5]
Q3: I am observing high variability in the signal of my this compound internal standard. What are the potential causes?
A3: High variability in the internal standard response can undermine the reliability of your results. Common causes include:
-
Inconsistent Sample Preparation: Variations in extraction recovery during sample preparation can lead to inconsistent IS concentrations in the final extracts.[6]
-
Sample Degradation: 1-Acetoxy-2,5-hexanedione, being an acetylated metabolite, may be susceptible to degradation. Ensure proper sample storage and handle samples promptly.[2]
-
Instrumental Variability: Issues such as inconsistent injection volumes or fluctuations in the ion source performance can cause signal variations.[5]
-
Cross-Contamination: Carryover from a high concentration sample to a subsequent low concentration sample can affect the IS response.
Q4: My recovery for this compound is low. How can I improve it?
A4: Low recovery suggests that a significant amount of the internal standard is being lost during the sample preparation process. To improve recovery, consider the following:[6]
-
Optimize Extraction Solvent and pH: Ensure the chosen extraction solvent and the pH of the sample are suitable for the physicochemical properties of 1-Acetoxy-2,5-hexanedione. Experiment with different organic solvents or mixtures.
-
Refine Solid-Phase Extraction (SPE) Method: If using SPE, re-evaluate the sorbent type, wash steps, and elution solvents to ensure the analyte is not being prematurely eluted or irreversibly bound.
-
Check for Adsorption: The analyte may be adsorbing to plasticware. Using low-adsorption tubes or adding a small amount of organic solvent to the sample matrix can help mitigate this.
Troubleshooting Guides
Issue 1: Significant Ion Suppression or Enhancement
Symptoms:
-
Inconsistent analyte response across different sample lots.
-
Poor assay sensitivity.
-
Inaccurate quantification when comparing with external calibration.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. welchlab.com [welchlab.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 1-Acetoxy-2,5-hexanedione-¹³C₄ Extraction Efficiency
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize the extraction efficiency of 1-Acetoxy-2,5-hexanedione-¹³C₄ in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 1-Acetoxy-2,5-hexanedione-¹³C₄ and why is it used in our assays?
1-Acetoxy-2,5-hexanedione-¹³C₄ is a stable isotope-labeled internal standard. It is chemically identical to the endogenous (unlabeled) 1-Acetoxy-2,5-hexanedione but is heavier due to the inclusion of four Carbon-13 (¹³C) atoms. This mass difference allows it to be distinguished from the unlabeled analyte by mass spectrometry (MS). As an internal standard, it is added to samples at a known concentration at the beginning of the sample preparation process. It experiences the same extraction inefficiencies, matrix effects, and instrument variability as the analyte of interest. By comparing the signal of the analyte to the signal of the internal standard, we can accurately quantify the analyte's concentration, even if some of the compound is lost during the extraction and analysis process.
Q2: Will the ¹³C₄ label on my internal standard affect its extraction efficiency compared to the unlabeled analyte?
For ¹³C-labeled internal standards, the physicochemical properties such as polarity, solubility, and chromatographic retention time are virtually identical to the unlabeled analyte. This ensures that the labeled and unlabeled compounds behave in the same manner during extraction and analysis, leading to more accurate quantification. Unlike deuterated (²H) standards, which can sometimes exhibit slight differences in retention times, ¹³C-labeled standards co-elute with the analyte, providing a more reliable correction for variations in the analytical process.
Q3: Which extraction technique is better for 1-Acetoxy-2,5-hexanedione-¹³C₄: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?
Both SPE and LLE can be effective for extracting 1-Acetoxy-2,5-hexanedione. The choice depends on the sample matrix, the required level of cleanliness of the final extract, and the desired sample throughput.
-
Liquid-Liquid Extraction (LLE) is a classic technique that is relatively simple and inexpensive. It is effective for removing the bulk of interfering substances. However, it can be labor-intensive, may form emulsions, and may not provide the cleanest extracts.
-
Solid-Phase Extraction (SPE) often provides cleaner extracts, higher recovery, and better reproducibility compared to LLE. It is also more amenable to automation, which is beneficial for high-throughput applications. However, SPE requires more method development to select the appropriate sorbent and optimize the wash and elution steps.
Q4: What are the key physical and chemical properties of 1-Acetoxy-2,5-hexanedione that I should consider for extraction?
-
Polarity: It is a moderately polar compound due to the presence of two ketone groups and an ester group.
-
Solubility: 2,5-hexanedione (B30556) is soluble in water and alcohol. This suggests that 1-Acetoxy-2,5-hexanedione will also have good solubility in polar organic solvents and some solubility in water.
These properties are crucial for selecting appropriate solvents for LLE and for choosing the right sorbent and solvent system for SPE.
Troubleshooting Guides
Low Extraction Recovery
Problem: The signal for both the analyte and the 1-Acetoxy-2,5-hexanedione-¹³C₄ internal standard is significantly lower than expected.
| Potential Cause | Troubleshooting Steps |
| Inappropriate LLE Solvent | - Ensure the chosen organic solvent has the appropriate polarity to efficiently partition the analyte from the aqueous sample matrix. - Consider using a more polar solvent like ethyl acetate (B1210297) or a mixture of solvents. - Perform a series of small-scale extractions with different solvents to determine the optimal choice. |
| Incorrect SPE Sorbent | - For a moderately polar compound like 1-Acetoxy-2,5-hexanedione, a reversed-phase (e.g., C18, C8) or a polymeric sorbent is a good starting point. - If recovery is still low, consider a normal-phase sorbent if the sample can be prepared in a non-polar solvent. |
| Inefficient Elution in SPE | - The elution solvent may not be strong enough to desorb the analyte from the sorbent. - Increase the percentage of organic solvent in the elution buffer. - Consider using a different, stronger organic solvent (e.g., methanol (B129727), acetonitrile). - Ensure the elution volume is sufficient to completely elute the analyte. Try collecting and analyzing a second elution volume to check for residual analyte. |
| Sample Overload in SPE | - The amount of sample loaded onto the SPE cartridge may be too high, leading to breakthrough of the analyte during the loading step. - Reduce the sample volume or use a cartridge with a larger sorbent bed. |
| Incomplete Phase Separation in LLE | - Emulsions can form, trapping the analyte at the interface. - To break emulsions, try adding salt (salting out), gentle swirling instead of vigorous shaking, or centrifugation. |
| Analyte Degradation | - 1-Acetoxy-2,5-hexanedione may be unstable under certain pH or temperature conditions. - Ensure the pH of the sample and extraction solvents is appropriate. - Keep samples and extracts cool throughout the process. |
Poor Reproducibility
Problem: The ratio of the analyte to the internal standard varies significantly between replicate samples.
| Potential Cause | Troubleshooting Steps |
| Inconsistent LLE Technique | - Ensure consistent shaking/vortexing times and intensity for all samples. - Use consistent volumes of both the sample and the extraction solvent. |
| Variable SPE Flow Rates | - Inconsistent flow rates during sample loading, washing, and elution can affect recovery. - Use a vacuum manifold with a consistent vacuum pressure or an automated SPE system to control flow rates. |
| Drying of SPE Sorbent Bed | - Allowing the sorbent bed to dry out after conditioning and before sample loading can lead to inconsistent recovery. - Ensure the sorbent bed remains wetted throughout the process until the final drying step (if required). |
| Matrix Effects | - Components in the sample matrix can interfere with the ionization of the analyte and internal standard in the mass spectrometer, leading to signal suppression or enhancement. - Improve the sample cleanup by optimizing the wash steps in your SPE protocol or by performing a second, different type of extraction (e.g., LLE followed by SPE). - Dilute the final extract to reduce the concentration of interfering matrix components. |
Experimental Protocols
General Liquid-Liquid Extraction (LLE) Protocol from Urine
This protocol is a starting point and should be optimized for your specific application.
-
Sample Preparation: To 1 mL of urine in a glass tube, add 50 µL of a 1 µg/mL solution of 1-Acetoxy-2,5-hexanedione-¹³C₄ in methanol (internal standard). Vortex briefly.
-
Extraction: Add 3 mL of ethyl acetate to the tube. Cap and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis or a suitable solvent for GC-MS analysis.
General Solid-Phase Extraction (SPE) Protocol from Plasma
This protocol is a starting point using a reversed-phase SPE cartridge and should be optimized.
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of a 1 µg/mL solution of 1-Acetoxy-2,5-hexanedione-¹³C₄ in methanol (internal standard). Add 1 mL of 4% phosphoric acid in water to precipitate proteins. Vortex and centrifuge at 10,000 x g for 10 minutes.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove residual water.
-
Elution: Elute the analyte and internal standard with 2 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis or a suitable solvent for GC-MS analysis.
Quantitative Data Summary
The following tables provide representative recovery data for similar compounds to guide your method development. Actual recoveries for 1-Acetoxy-2,5-hexanedione-¹³C₄ may vary.
Table 1: Representative Liquid-Liquid Extraction Recovery of Ketones from Aqueous Matrix
| Extraction Solvent | Analyte Class | Average Recovery (%) |
| Dichloromethane | Ketosteroids | 85 - 95 |
| Ethyl Acetate | Small Ketones | 80 - 90 |
| Methyl tert-butyl ether (MTBE) | Neutral Drugs | 90 - 105 |
| Hexane:Ethyl Acetate (1:1) | Moderately Polar Ketones | 88 - 98 |
Table 2: Representative Solid-Phase Extraction Recovery of Small Molecules from Plasma
| SPE Sorbent | Analyte Class | Average Recovery (%) |
| C18 (Reversed-Phase) | Neutral & Moderately Polar Drugs | 85 - 100 |
| Polymeric (Reversed-Phase) | Wide Range of Analytes | 90 - 105 |
| Mixed-Mode Cation Exchange | Basic Compounds | > 90 |
| Mixed-Mode Anion Exchange | Acidic Compounds | > 90 |
Visualizations
Experimental Workflow for Extraction and Analysis
Caption: General workflow for sample extraction and analysis.
Troubleshooting Logic for Low Extraction Recovery
Caption: Troubleshooting logic for low extraction recovery.
calibration curve issues with 1-Acetoxy-2,5-hexanedione-13C4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Acetoxy-2,5-hexanedione-13C4 as an internal standard in quantitative analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a stable isotope-labeled (SIL) internal standard. It is primarily used for the accurate quantification of its unlabeled analogue, 1-Acetoxy-2,5-hexanedione, or its hydrolysis product, 2,5-hexanedione (B30556), in complex biological matrices using mass spectrometry-based assays such as LC-MS/MS or GC-MS.
Q2: What are the main advantages of using a 13C-labeled internal standard like this one?
Carbon-13 labeled standards are considered the gold standard for internal standards in mass spectrometry. Unlike deuterated standards, they do not exhibit significant isotopic effects that can cause chromatographic shifts or differences in ionization efficiency. This leads to better co-elution with the analyte and more accurate and precise quantification.
Q3: I am observing a significant peak for the unlabeled analyte (2,5-hexanedione) in my internal standard-only samples. What could be the cause?
This issue, known as isotopic contribution or cross-talk, can arise from two main sources:
-
In-source fragmentation: The acetoxy group of this compound may be labile and fragment in the mass spectrometer's ion source, producing the 13C4-labeled 2,5-hexanedione ion. If your mass spectrometer's resolution is insufficient to distinguish this from the unlabeled 2,5-hexanedione, you may see a signal at the analyte's mass-to-charge ratio.
-
Hydrolysis of the internal standard: The acetoxy group can be susceptible to hydrolysis, converting the internal standard to 13C4-labeled 2,5-hexanedione. This can happen during sample storage, preparation, or in the autosampler.
Q4: My calibration curve for 2,5-hexanedione using this compound is non-linear, particularly at the high end. What should I investigate?
Non-linearity at higher concentrations can be due to several factors:
-
Detector saturation: The high concentration of the analyte may be saturating the mass spectrometer's detector. Diluting the upper-end calibration standards and samples can help address this.
-
Ion suppression: In electrospray ionization (ESI), high concentrations of the analyte and internal standard can compete for ionization, leading to a non-linear response. Ensure your sample preparation method effectively removes matrix components.
-
Incorrect internal standard concentration: The concentration of the internal standard should be consistent across all samples and calibration standards and should be within the linear range of the detector.
Troubleshooting Guides
Issue 1: Poor Peak Shape and/or Low Signal Intensity of the Internal Standard
| Potential Cause | Troubleshooting Steps |
| Degradation of the Internal Standard | Prepare fresh working solutions of the internal standard daily. Avoid repeated freeze-thaw cycles of the stock solution. Due to the acetoxy group, the compound may be susceptible to hydrolysis. Ensure solvents are dry and consider storing stock solutions at -20°C or lower in an inert atmosphere. |
| Suboptimal Mass Spectrometer Settings | Optimize the source and analyzer parameters for this compound. This includes optimizing the precursor and product ion masses, collision energy, and other compound-dependent parameters. |
| Sample Preparation Issues | Inefficient extraction or protein precipitation can lead to low recovery of the internal standard. Re-evaluate your sample preparation method to ensure it is suitable for this compound. |
| Incorrect LC Method | Ensure the mobile phase composition and gradient are appropriate for retaining and eluting 1-Acetoxy-2,5-hexanedione with a good peak shape. The acetoxy group makes it more lipophilic than 2,5-hexanedione, so it will have a different retention time. |
Issue 2: High Variability in the Internal Standard Response Across a Batch
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting of the internal standard into all samples and standards. Automating this step can reduce variability. Ensure thorough vortexing after adding the internal standard. |
| Autosampler Issues | Check the autosampler for air bubbles in the syringe and ensure consistent injection volumes. |
| Matrix Effects | Variable ion suppression or enhancement across different samples can affect the internal standard's signal. Improve the sample cleanup procedure to remove interfering matrix components. |
| Inconsistent Hydrolysis | If your method relies on the hydrolysis of the internal standard to 2,5-hexanedione-13C4, ensure that the hydrolysis conditions (pH, temperature, time) are strictly controlled and consistent for all samples. |
Quantitative Data Summary
The following table summarizes typical performance characteristics for a validated analytical method for 2,5-hexanedione in a biological matrix (e.g., urine), which can be expected when using this compound as an internal standard.
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (R²) | ≥ 0.99 | > 0.995 |
| Calibration Range | Dependent on application | 0.1 µg/mL to 10 µg/mL |
| Precision (%CV) | Within-run: ≤ 15%Between-run: ≤ 15% | < 10% |
| Accuracy (%RE) | Within ±15% of nominal | Within ±10% |
| Lower Limit of Quantification (LLOQ) | S/N > 10, with acceptable precision and accuracy | 0.1 µg/mL |
Note: These values are illustrative and may vary depending on the specific matrix, instrumentation, and laboratory.
Experimental Protocol: Quantification of 2,5-Hexanedione in Urine using LC-MS/MS
This protocol describes a general procedure for the quantification of 2,5-hexanedione in urine using this compound as an internal standard. This method includes a hydrolysis step to convert any precursors to 2,5-hexanedione.
1. Materials and Reagents
-
This compound
-
2,5-Hexanedione (analytical standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Urine samples
2. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2,5-hexanedione in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in methanol:water (50:50, v/v) to create calibration standards. Prepare a working solution of the internal standard at a suitable concentration (e.g., 1 µg/mL) in the same diluent.
3. Sample Preparation
-
Pipette 100 µL of urine sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution to each tube (except for blank matrix samples).
-
Add 50 µL of 1M HCl to each tube to facilitate hydrolysis.
-
Vortex for 30 seconds.
-
Incubate the samples at 60°C for 30 minutes.
-
Allow the samples to cool to room temperature.
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
2,5-Hexanedione: To be optimized (e.g., Q1: 115.1 m/z, Q3: 57.1 m/z)
-
2,5-Hexanedione-13C4 (from hydrolyzed IS): To be optimized (e.g., Q1: 119.1 m/z, Q3: 59.1 m/z)
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
-
Use a linear regression model with a 1/x or 1/x² weighting to fit the curve.
-
Quantify the 2,5-hexanedione concentration in the unknown samples using the regression equation.
Visualizations
Caption: Sample preparation and analysis workflow.
Technical Support Center: 1-Acetoxy-2,5-hexanedione-¹³C₄ Adduct Formation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 1-Acetoxy-2,5-hexanedione-¹³C₄ for adduct formation studies in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is 1-Acetoxy-2,5-hexanedione-¹³C₄ and how does it form adducts?
1-Acetoxy-2,5-hexanedione-¹³C₄ is a labeled aliphatic diketone. It is designed to react with primary amine groups, such as the epsilon-amino group of lysine (B10760008) residues in proteins, to form stable pyrrole (B145914) adducts. The reaction proceeds via a Schiff base formation followed by cyclization.[1] The four ¹³C atoms provide a distinct mass signature for confident identification and quantification of the adducted molecules by mass spectrometry.
Q2: What are the expected mass shifts for the parent molecule and its adducts?
The incorporation of four ¹³C isotopes will result in a mass increase of approximately 4.013 Da compared to the unlabeled compound. When troubleshooting, it is critical to calculate the exact expected m/z values for the labeled precursor, the resulting pyrrole adduct, and any expected fragments.
Q3: What are common adduct ions observed in the mass spectrometer with this type of analysis?
In positive mode electrospray ionization (ESI), you can typically expect to see [M+H]⁺ ions.[2] Depending on the solvent system and the cleanliness of your system, you may also observe sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts. In negative ion mode, [M-H]⁻ ions are typically observed.[2]
Q4: How can I confirm that the adduct I'm seeing is from the ¹³C₄-labeled reagent?
The most definitive way is to look for the characteristic isotopic pattern. The ¹³C₄ label will create a distinct M+4 peak. Additionally, fragmentation of the adducted peptide or protein should yield fragment ions containing the ¹³C₄-pyrrole moiety, which will also be shifted by approximately 4 Da.
Troubleshooting Guides
Problem 1: Low or No Adduct Formation
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Incorrect Reaction pH | The formation of pyrrole adducts from 2,5-hexanedione (B30556) is pH-dependent. Ensure the reaction buffer is at an appropriate pH, typically between 7.4 and 9.5, to facilitate the reaction with lysine residues. |
| Reagent Instability/Degradation | 1-Acetoxy-2,5-hexanedione can be susceptible to hydrolysis. Prepare solutions fresh before use and avoid prolonged storage in aqueous buffers. |
| Insufficient Reagent Concentration or Incubation Time | Optimize the molar excess of the labeling reagent and the incubation time. A time-course experiment can help determine the optimal reaction conditions. |
| Protein/Peptide Accessibility | The target lysine residue may be sterically hindered. Consider gentle denaturation of the protein to improve accessibility. |
Problem 2: Unexpected or Unstable Adducts
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Side Reactions | 2,5-Hexanedione-derived pyrroles can undergo autoxidation, leading to chromophore development and protein cross-linking.[3] If you observe unexpected high molecular weight species or colored products, consider adding an antioxidant like ascorbic acid to the reaction mixture.[3] |
| In-source Fragmentation/Instability | The adduct may be unstable under certain mass spectrometer source conditions. Optimize source parameters such as capillary temperature and voltage to minimize in-source decay. |
| Formation of Multiple Isomers | Reactions with diketones can sometimes result in isomeric adducts with similar mass but different retention times.[4] High-resolution chromatography is essential to separate and correctly identify these species. |
Problem 3: Difficulty in Mass Spectrometric Detection
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Poor Ionization Efficiency | The adducted peptide or protein may have different ionization properties than the unmodified version. Optimize the mobile phase composition, including the use of additives like formic acid or ammonium (B1175870) acetate, to improve ionization. |
| Low Abundance of Adducted Species | Consider an enrichment step for the adducted molecules if the reaction yield is low. This could involve affinity purification if an appropriate tag is incorporated, or specialized chromatographic methods. |
| Incorrect Mass Calculation for ¹³C₄ Label | Double-check the calculated m/z for the ¹³C₄-labeled adduct. Software for isotopic pattern simulation can be helpful to predict the expected mass and distribution. |
Experimental Protocols
General Protocol for Protein Adduct Formation
-
Protein Preparation: Dissolve the target protein in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4).
-
Reagent Preparation: Immediately before use, dissolve 1-Acetoxy-2,5-hexanedione-¹³C₄ in an organic solvent such as methanol (B129727) or DMSO.
-
Reaction: Add the labeling reagent to the protein solution in a defined molar excess. Incubate at 37°C for a specified time (e.g., 2-24 hours), with gentle mixing.
-
Quenching (Optional): The reaction can be stopped by adding a primary amine-containing compound like Tris or by removing the excess reagent.
-
Sample Cleanup: Remove excess labeling reagent using dialysis, size-exclusion chromatography, or protein precipitation.
-
Mass Spectrometry Analysis: Analyze the sample by LC-MS/MS.
LC-MS/MS Parameters for Adduct Analysis
| Parameter | Typical Setting |
| Column | C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of the adducted and non-adducted species |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Data Acquisition | Data-Dependent Acquisition (DDA) or Parallel Reaction Monitoring (PRM) |
Visualizations
Caption: Experimental workflow for 1-Acetoxy-2,5-hexanedione-¹³C₄ adduct formation and analysis.
References
- 1. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor recovery of 1-Acetoxy-2,5-hexanedione-13C4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and analysis of 1-Acetoxy-2,5-hexanedione-13C4.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for observing low recovery of this compound?
Low recovery can stem from several factors throughout your experimental workflow. The most common culprits include degradation of the analyte, inefficient extraction, and losses during solvent evaporation or chromatographic purification.[1][2] The acetoxy group is susceptible to hydrolysis under acidic or basic conditions, and the dione (B5365651) structure itself can be reactive.
Q2: How can I prevent the degradation of this compound during my experiment?
To minimize degradation, it is crucial to maintain neutral pH conditions and avoid high temperatures.[2] If your protocol involves acidic or basic steps, consider performing them at low temperatures and for the shortest possible duration. For processes involving heat, such as solvent evaporation, use a gentle stream of nitrogen at a controlled temperature.[2][3] Protecting the compound from light and oxygen by using amber vials and inert atmospheres can also prevent degradation.[2]
Q3: Does the 13C4-label affect the recovery of the compound?
While the stable isotope label itself does not typically cause poor recovery, it is important to account for the mass difference in your analytical methods, particularly in mass spectrometry. The primary reasons for low recovery are more likely related to the chemical properties of the molecule rather than the isotopic label.[4]
Troubleshooting Guides
Issue 1: Poor Recovery After Liquid-Liquid Extraction (LLE)
Low recovery following liquid-liquid extraction is a frequent issue. The choice of solvent and extraction conditions are critical for efficient phase transfer of the analyte.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Extraction Solvent | Test organic solvents with varying polarities (e.g., ethyl acetate (B1210297), dichloromethane, diethyl ether).[1] 1-Acetoxy-2,5-hexanedione is expected to be soluble in a range of organic solvents. | Improved partitioning of the analyte into the organic phase, leading to higher recovery. |
| Incorrect pH of Aqueous Phase | Adjust the pH of the aqueous sample to be near neutral (pH 6-8) before extraction to prevent hydrolysis of the acetoxy group. | Minimized degradation of the target analyte and improved recovery of the intact molecule. |
| Incomplete Phase Separation / Emulsion Formation | Centrifuge the sample to break up emulsions. Adding a small amount of brine (saturated NaCl solution) can also help break emulsions.[1] | Clear separation of the organic and aqueous layers, allowing for complete collection of the organic phase. |
| Insufficient Mixing | Increase the vortexing time or use a mechanical shaker to ensure thorough mixing of the two phases.[1] | Enhanced transfer of the analyte from the aqueous to the organic phase. |
Experimental Protocol: Optimized Liquid-Liquid Extraction
-
Sample Preparation: To your aqueous sample containing this compound, adjust the pH to ~7.0 using a suitable buffer.
-
Extraction: Add an equal volume of ethyl acetate.
-
Mixing: Vortex the mixture vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 2000 x g for 10 minutes to achieve a clear separation of the layers.
-
Collection: Carefully transfer the upper organic layer to a clean collection tube.
-
Re-extraction: For exhaustive extraction, repeat the process (steps 2-5) two more times, pooling the organic layers.
Issue 2: Low Recovery After Solvent Evaporation
Significant loss of the analyte can occur during the solvent evaporation step, especially for semi-volatile compounds.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Aggressive Evaporation Conditions | Evaporate the solvent under a gentle stream of nitrogen at a controlled, low temperature (e.g., < 30°C). Avoid using high vacuum and high temperatures, which can lead to co-evaporation of the analyte.[3] | Reduced loss of the analyte due to volatilization, resulting in higher recovery. |
| Evaporation to Complete Dryness | Avoid evaporating the solvent to complete dryness.[3] Leave a small residual volume of solvent and proceed to the next step. | Minimizes the loss of analyte that may adhere to the walls of the container when completely dry. |
Issue 3: Poor Recovery During Chromatographic Purification (e.g., Silica (B1680970) Gel)
The dione functional groups in 1-Acetoxy-2,5-hexanedione can be prone to degradation on certain stationary phases.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation on Active Silica Gel | Deactivate the silica gel by pre-treating it with a small percentage of a polar solvent like methanol (B129727) or by using a commercially available deactivated silica. Some diones have been reported to decompose on silica.[5] | Reduced on-column degradation of the analyte, leading to improved recovery and purity. |
| Inappropriate Solvent System | Optimize the mobile phase for better elution. A gradient of ethyl acetate in hexanes is a good starting point. Ensure the solvents are of high purity and free of acidic or basic contaminants. | A sharper, more symmetrical peak for the analyte and better separation from impurities. |
| Analyte Adsorption to Glassware | Use silanized glassware to minimize non-specific adsorption of the analyte to active sites on glass surfaces.[6] | Reduced loss of the analyte on labware surfaces. |
Logical Workflow for Troubleshooting Poor Recovery
References
selecting the right chromatography column for 1-Acetoxy-2,5-hexanedione-13C4
Technical Support Center: Chromatography Solutions
Topic: Selecting the Right Chromatography Column for 1-Acetoxy-2,5-hexanedione-13C4
This guide provides technical support for selecting the appropriate chromatography column and troubleshooting common issues encountered during the analysis of this compound.
Quick Guide: Recommended Columns
The selection of a chromatography column depends heavily on the chosen analytical technique (HPLC/LC-MS or GC/GC-MS). Below is a summary of initial recommendations.
| Chromatography Mode | Recommended Column Type | Rationale |
| Reversed-Phase HPLC | C18 (Polar-Endcapped or Polar-Embedded) | Good starting point for moderately polar analytes. Polar modifications enhance retention in highly aqueous mobile phases. |
| Reversed-Phase HPLC | Mixed-Mode | Ideal for addressing peak shape issues caused by keto-enol tautomerism, a common problem with diketones.[1] |
| HILIC | Amide or Diol Phase | Excellent for retaining highly polar compounds that show little to no retention in reversed-phase. |
| Gas Chromatography (GC) | Polar Capillary Column (e.g., WAX) | Suitable due to the compound's volatility and polar nature, providing strong interactions with a polar stationary phase.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for column selection?
Understanding the analyte's properties is the first step. The parent compound, 2,5-hexanedione, is a polar, water-miscible diketone.[3][4] The addition of an acetoxy group increases both the polarity and the molecular weight. The 13C4 isotopic label is intended for use as an internal standard and does not significantly alter its chromatographic behavior.[5] The key challenge is the presence of two ketone groups, which can undergo keto-enol tautomerism, potentially leading to poor peak shapes.[1]
| Property | Value / Description | Implication for Chromatography |
| Chemical Structure | Diketone with an ester functional group | Polar compound, susceptible to keto-enol tautomerism. |
| Polarity | High; LogP of parent compound is -0.3[6][7] | Requires a polar stationary phase (GC, NP-HPLC, HILIC) or a polar-modified stationary phase (RP-HPLC) for good retention and selectivity. |
| Solubility | Miscible with water, alcohol, and ether[3][4] | Compatible with a wide range of mobile phases, including the highly aqueous ones used in RP-HPLC and HILIC. |
| Volatility | Parent compound boils at ~191°C[3][8] | Sufficiently volatile for Gas Chromatography (GC) analysis. |
Q2: Which HPLC mode is best for this compound: Reversed-Phase, Normal-Phase, or HILIC?
The choice depends on your experimental goals and available instrumentation.
-
Reversed-Phase (RP-HPLC): This is the most common starting point. However, due to the compound's high polarity, it may elute very early on a standard C18 column. A column with a polar-embedded or polar-endcapped phase is recommended to increase retention with highly aqueous mobile phases. Be prepared to troubleshoot peak shape issues (see Q3).
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent alternative if retention in reversed-phase is insufficient. HILIC uses a polar stationary phase (like silica (B1680970) or amide) with a high-organic mobile phase, providing strong retention for very polar analytes.
-
Normal-Phase (NP-HPLC): While suitable for polar compounds, NP-HPLC uses non-polar, flammable, and often more hazardous mobile phases. It is generally less preferred unless specific selectivity is required.
Q3: I am seeing poor peak shape (splitting or broad tailing) in my chromatogram. What is the cause and how can I fix it?
Poor peak shape for diketones is often caused by the compound existing in equilibrium between its keto and enol forms (tautomerism) during separation.[1] The chromatograph separates these two forms, leading to split or broad peaks.
Caption: Troubleshooting workflow for poor peak shape.
Q4: Is Gas Chromatography (GC) a suitable alternative for analyzing this compound?
Yes, GC is a very suitable technique. The parent molecule, 2,5-hexanedione, has a boiling point of 191°C, making it sufficiently volatile for GC analysis.[3][8] For polar compounds like ketones and esters, a polar capillary GC column is recommended to achieve good separation and peak shape.
| GC Column Parameter | Recommendation | Rationale |
| Stationary Phase | Polar | "Like dissolves like" principle ensures proper interaction and separation. Recommended phases include those with polyethylene (B3416737) glycol (PEG), often designated as "WAX" columns. |
| Column I.D. | 0.25 mm | Offers a good balance between efficiency and sample capacity for general applications.[2] |
| Film Thickness | 0.25 - 0.50 µm | Standard thickness suitable for analytes that are not extremely volatile or high-boiling. |
Experimental Protocol: Starting Method for RP-HPLC
This protocol provides a starting point for method development. Optimization will likely be required.
Objective: To achieve separation of this compound with good peak shape.
Methodology:
-
Column Selection:
-
Initial Choice: Mixed-Mode Column (e.g., Primesep) OR a Polar-Endcapped C18 column.
-
Dimensions: 4.6 x 150 mm, 3.5 µm particle size.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).
-
Rationale: The acidic mobile phase helps to speed up the keto-enol interconversion, potentially resulting in a single, sharp peak.[1]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Rationale: Elevated temperature can also accelerate tautomer interconversion, improving peak shape.[1]
-
-
UV Detection: 275 nm (based on the ketone chromophore).
-
Gradient Program:
-
Start at 5% Mobile Phase B.
-
Linear ramp to 50% B over 10 minutes.
-
Hold at 50% B for 2 minutes.
-
Return to 5% B and equilibrate for 5 minutes.
-
-
-
Sample Preparation:
-
Dissolve the this compound standard in a 50:50 mixture of water and acetonitrile to a final concentration of 10 µg/mL.
-
-
Data Analysis and Optimization:
-
If peak fronting or tailing persists, systematically adjust the column temperature (e.g., in 5°C increments from 30°C to 50°C).
-
If retention is poor, consider switching to a HILIC column.
-
Visualization: Column Selection Workflow
The following diagram illustrates the logical steps for selecting the appropriate chromatography column.
// GC Path GC_Path [label="Gas Chromatography (GC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GC_Check [label="Is analyte thermally stable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; GC_Column [label="Use Polar GC Column\n(e.g., WAX phase)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// HPLC Path HPLC_Path [label="Liquid Chromatography (HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HPLC_Decision [label="Select Mode:\nRP-HPLC or HILIC?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// RP-HPLC Sub-path RP_HPLC [label="Reversed-Phase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RP_Check_Retention [label="Sufficient Retention?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; RP_Check_Peak [label="Good Peak Shape?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; RP_Solution [label="Troubleshoot:\nAdjust Temp/pH\nor use Mixed-Mode Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RP_Success [label="Optimized Method", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// HILIC Sub-path HILIC [label="HILIC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HILIC_Column [label="Use Amide or Diol Column", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections Analyte -> Decision1; Decision1 -> GC_Path [label=" Volatile "]; Decision1 -> HPLC_Path [label=" Non-Volatile or\nLC-MS desired "];
GC_Path -> GC_Check; GC_Check -> GC_Column [label=" Yes "];
HPLC_Path -> HPLC_Decision; HPLC_Decision -> RP_HPLC [label=" Start Here "]; HPLC_Decision -> HILIC [label=" If Poor RP Retention"];
RP_HPLC -> RP_Check_Retention; RP_Check_Retention -> HILIC [label=" No "]; RP_Check_Retention -> RP_Check_Peak [label=" Yes "];
RP_Check_Peak -> RP_Success [label=" Yes "]; RP_Check_Peak -> RP_Solution [label=" No "]; RP_Solution -> RP_Check_Peak [style=dashed];
HILIC -> HILIC_Column; } }
Caption: Decision tree for chromatography method selection.
References
- 1. chromforum.org [chromforum.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 2,5-Hexanedione | 110-13-4 [chemicalbook.com]
- 4. grokipedia.com [grokipedia.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2,5-Hexanedione | C6H10O2 | CID 8035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy 2,5-Hexanedione | 110-13-4 [smolecule.com]
- 8. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Accurate and Precise Quantification of 2,5-Hexanedione in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the quantification of 2,5-hexanedione (B30556), a critical biomarker of exposure to n-hexane. While direct methods utilizing a "1-Acetoxy-2,5-hexanedione-13C4" internal standard are not extensively documented in peer-reviewed literature, this guide focuses on the gold-standard isotope dilution mass spectrometry approach, which employs structurally similar carbon-13 labeled internal standards. The performance of this method is compared with other commonly used analytical techniques.
Introduction
n-Hexane is a widely used industrial solvent, and chronic exposure can lead to neurotoxicity. The primary neurotoxic metabolite of n-hexane is 2,5-hexanedione. Accurate and precise measurement of 2,5-hexanedione in biological samples, typically urine, is essential for monitoring occupational exposure, assessing health risks, and in the development of therapeutic interventions. Isotope dilution mass spectrometry is a state-of-the-art technique that offers high accuracy and precision by using a stable isotope-labeled internal standard that closely mimics the behavior of the analyte during sample preparation and analysis.
Performance Comparison of Analytical Methods
The following table summarizes the accuracy and precision of various analytical methods for the determination of 2,5-hexanedione in urine. The data presented is compiled from various validation studies.
| Analytical Method | Internal Standard | Accuracy (% Recovery / % Bias) | Precision (% RSD / % CV) |
| Gas Chromatography-Mass Spectrometry (GC-MS) with Isotope Dilution | 13C-labeled 2,5-hexanedione or similar | 95-105% Recovery | < 5% RSD |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Structural Analog (e.g., 2-methyl-3-heptanone) | 99.16% to 114.13% Recovery[1] | 1.65% to 5.16% CV[1] |
| Headspace Solid-Phase Microextraction GC-FID (HS-SPME-GC-FID) | 5-methylhexanone-2 | Not explicitly stated, but linearity and sensitivity are high. | < 7.0% CV[2] |
| High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection | 1,3-diacetyl benzene | > 85% Recovery[3] | Intra-assay: 4%, Inter-assay: 5% CV[3] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Not always specified, can use labeled standards | Not explicitly stated, but high sensitivity and specificity. | 1.3% - 5.3% RSD[4] |
RSD: Relative Standard Deviation; CV: Coefficient of Variation
Metabolic Pathway of n-Hexane
The following diagram illustrates the metabolic conversion of n-hexane to its neurotoxic metabolite, 2,5-hexanedione.
Caption: Metabolic conversion of n-hexane to 2,5-hexanedione.
Experimental Protocols
Isotope Dilution Gas Chromatography-Mass Spectrometry (GC-MS)
This method is considered the reference method due to its high specificity and accuracy.
-
Sample Preparation:
-
A known amount of 13C-labeled 2,5-hexanedione internal standard is added to a urine sample.
-
For "total" 2,5-hexanedione, the sample is subjected to acid hydrolysis (e.g., using hydrochloric acid at elevated temperature) to convert precursor metabolites into 2,5-hexanedione. For "free" 2,5-hexanedione, this step is omitted.
-
The sample is then extracted using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with a solvent like dichloromethane.
-
The extract is concentrated under a stream of nitrogen.
-
The residue may be derivatized to improve chromatographic properties, for example, by oximation.
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for separating volatile organic compounds.
-
Mass Spectrometer: A single quadrupole or tandem mass spectrometer is used for detection.
-
Ionization Mode: Electron Ionization (EI).
-
-
Analysis:
-
The sample is injected into the GC.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor characteristic ions of both the native 2,5-hexanedione and the 13C-labeled internal standard.
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Gas Chromatography-Flame Ionization Detection (GC-FID)
A widely available and robust method, though less specific than MS.
-
Sample Preparation:
-
A structural analog internal standard (e.g., 2-methyl-3-heptanone) is added to the urine sample.
-
Acid hydrolysis and extraction are performed as described for the GC-MS method.
-
The final extract is concentrated for analysis.
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column.
-
Detector: Flame Ionization Detector (FID).
-
-
Analysis:
-
The sample is injected into the GC.
-
Quantification is performed by comparing the peak area ratio of 2,5-hexanedione to the internal standard against a calibration curve.
-
High-Performance Liquid Chromatography (HPLC)
This method is an alternative to GC and can be advantageous for less volatile or thermally labile compounds.
-
Sample Preparation:
-
An internal standard is added to the urine sample.
-
Acid hydrolysis and solid-phase extraction are typically performed.
-
Derivatization with a fluorescent tag (e.g., dansylhydrazine) is often employed to enhance sensitivity for fluorescence detection.[5]
-
-
Instrumentation:
-
HPLC System: With a reverse-phase column.
-
Detector: UV or Fluorescence detector.
-
-
Analysis:
-
The prepared sample is injected into the HPLC system.
-
Quantification is based on the peak area of the derivatized analyte relative to the internal standard.
-
Experimental Workflow: Isotope Dilution GC-MS
The following diagram outlines the typical workflow for the analysis of 2,5-hexanedione using isotope dilution GC-MS.
Caption: Workflow for 2,5-hexanedione analysis by GC-MS.
Conclusion
The choice of analytical method for 2,5-hexanedione quantification depends on the specific requirements of the study, including the need for accuracy, precision, sample throughput, and available instrumentation. Isotope dilution GC-MS is the most accurate and precise method and should be considered the gold standard for definitive quantification. However, other methods such as GC-FID and HPLC can provide reliable results for routine monitoring when properly validated. This guide provides the necessary information for researchers and drug development professionals to make an informed decision on the most appropriate analytical strategy for their needs.
References
- 1. scholar.ui.ac.id [scholar.ui.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and sensitive determination of urinary 2,5-hexanedione by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of n-hexane metabolites by liquid chromatography/mass spectrometry. 1. 2,5-hexanedione and other phase I metabolites in untreated and hydrolyzed urine samples by atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of 2,5-hexandione by high-performance liquid chromatography after derivatization with dansylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Acetoxy-2,5-hexanedione-¹³C₄ and d₃-1-Acetoxy-2,5-hexanedione as Internal Standards in Analytical Chemistry
In the realm of quantitative analysis, particularly in mass spectrometry-based bioanalysis, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comparative overview of two isotopically labeled internal standards for 1-acetoxy-2,5-hexanedione: the carbon-13 labeled 1-acetoxy-2,5-hexanedione-¹³C₄ and the deuterium-labeled d₃-1-acetoxy-2,5-hexanedione. The selection between these two standards can significantly impact assay performance, particularly in terms of stability and chromatographic behavior.
Physicochemical Properties and Isotopic Labeling
Isotopically labeled internal standards are considered the gold standard in quantitative mass spectrometry. They are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes. This mass difference allows for their distinction from the endogenous analyte by the mass spectrometer, while their chemical similarity ensures they behave almost identically during sample preparation, chromatography, and ionization.
-
1-Acetoxy-2,5-hexanedione-¹³C₄ : In this internal standard, four carbon atoms in the 1-acetoxy-2,5-hexanedione molecule are replaced with the heavier ¹³C isotope. This results in a mass shift of +4 Da (Daltons) compared to the unlabeled analyte. Carbon-13 labeling is generally considered highly stable, with a very low risk of isotope exchange during sample processing and analysis.
-
d₃-1-Acetoxy-2,5-hexanedione : This standard incorporates three deuterium (B1214612) (²H or D) atoms, leading to a mass shift of +3 Da. Deuterium labeling is a common and cost-effective method for isotope labeling. However, deuterium atoms can sometimes be susceptible to back-exchange with protons from the surrounding solvent, particularly under certain pH or temperature conditions. This can potentially compromise the quantitative accuracy of the assay.
The logical workflow for selecting an internal standard in a quantitative analytical method is outlined below.
Caption: Workflow for internal standard selection and validation.
Comparative Performance Data
The following table summarizes the key performance characteristics based on typical expectations for carbon-13 versus deuterium-labeled standards in LC-MS/MS analysis.
| Feature | 1-Acetoxy-2,5-hexanedione-¹³C₄ | d₃-1-Acetoxy-2,5-hexanedione | Rationale |
| Mass Shift | +4 Da | +3 Da | A higher mass shift can be advantageous in minimizing potential crosstalk from the unlabeled analyte. |
| Isotopic Stability | High | Moderate to High | ¹³C-labels are generally not susceptible to back-exchange. Deuterium labels can potentially exchange with protons in the solvent. |
| Chromatographic Co-elution | Excellent | Good to Excellent | Deuteration can sometimes lead to a slight shift in retention time (isotopic effect), which may affect quantification if not properly integrated. |
| Potential for Crosstalk | Minimal | Low | The +3 Da shift is generally sufficient to resolve the analyte and internal standard signals, but the +4 shift provides a greater margin. |
| Cost-Effectiveness | Generally higher cost | Typically more cost-effective | The synthesis of ¹³C-labeled compounds is often more complex and expensive than deuteration. |
Experimental Protocol: Evaluation of Internal Standard Performance
To empirically compare the performance of 1-acetoxy-2,5-hexanedione-¹³C₄ and d₃-1-acetoxy-2,5-hexanedione, the following experimental protocol can be employed.
Objective: To assess the accuracy, precision, and stability of the two internal standards in a biological matrix (e.g., human plasma).
Materials:
-
1-Acetoxy-2,5-hexanedione analytical standard
-
1-Acetoxy-2,5-hexanedione-¹³C₄ internal standard
-
d₃-1-Acetoxy-2,5-hexanedione internal standard
-
Control human plasma
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water, HPLC grade
-
Solid Phase Extraction (SPE) cartridges
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of the analytical standard and both internal standards in a suitable organic solvent (e.g., methanol (B129727) or ACN).
-
Prepare working solutions by diluting the stock solutions.
-
-
Sample Preparation (Protein Precipitation & SPE):
-
Spike control plasma samples with the analytical standard at various concentration levels to create a calibration curve.
-
Add a fixed concentration of either 1-acetoxy-2,5-hexanedione-¹³C₄ or d₃-1-acetoxy-2,5-hexanedione to all samples (calibrators, quality controls, and blanks).
-
Perform protein precipitation by adding cold ACN.
-
Vortex and centrifuge the samples.
-
Further purify the supernatant using an appropriate SPE procedure.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: A suitable gradient to achieve separation from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Monitor the appropriate precursor-to-product ion transitions for the analyte and both internal standards.
-
-
-
Data Analysis and Comparison:
-
Construct separate calibration curves for each internal standard by plotting the peak area ratio (analyte/internal standard) against the analyte concentration.
-
Calculate the accuracy and precision for quality control samples at low, medium, and high concentrations.
-
Assess the stability of the internal standards by analyzing samples after subjecting them to various stress conditions (e.g., freeze-thaw cycles, storage at different temperatures).
-
The following diagram illustrates the typical workflow for a bioanalytical method utilizing an internal standard.
Caption: Standard bioanalytical workflow using an internal standard.
Conclusion and Recommendation
Both 1-acetoxy-2,5-hexanedione-¹³C₄ and d₃-1-acetoxy-2,5-hexanedione can serve as effective internal standards. However, for assays requiring the highest level of accuracy and robustness, 1-acetoxy-2,5-hexanedione-¹³C₄ is generally the superior choice . Its stable ¹³C-labeling minimizes the risk of isotopic exchange, and the +4 Da mass shift provides excellent separation from the analyte signal, reducing the potential for analytical interferences.
While d₃-1-acetoxy-2,5-hexanedione offers a more cost-effective alternative, it is crucial to thoroughly validate its performance, paying close attention to potential isotopic exchange and chromatographic shifts. For routine analyses where the highest level of precision is not the primary concern, the deuterated standard may be a suitable option. Ultimately, the choice of internal standard should be based on the specific requirements of the analytical method and the desired level of data quality.
Navigating the Analytical Maze: A Comparative Guide to 2,5-Hexanedione Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of n-hexane exposure, the accurate quantification of its primary neurotoxic metabolite, 2,5-hexanedione (B30556) (2,5-HD), is paramount. This guide provides a comparative overview of validated analytical methodologies for the determination of 2,5-HD in biological matrices, primarily urine. While this review was initiated to evaluate the performance of 1-Acetoxy-2,5-hexanedione-13C4 as an internal standard, a comprehensive search of scientific literature and commercial resources did not yield any published analytical methods or validation data for this specific compound. The product is commercially available and is noted as an intermediate in the synthesis of a labeled metabolite of butadiene[1]. In light of this, the following sections will compare established and validated analytical techniques that employ alternative internal standards, offering valuable insights into their respective performances and protocols.
Method Performance: A Head-to-Head Comparison
The selection of an analytical method for 2,5-HD quantification is often a trade-off between sensitivity, specificity, and accessibility of instrumentation. Gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) are the most commonly employed techniques.[2] More recently, Liquid Chromatography-Mass Spectrometry (LC-MS) methods have also been developed. The following tables summarize the performance characteristics of various validated methods.
| Parameter | GC-FID | HS-SPME-GC-FID | GC-MS | LC-APCI-MS |
| Linearity Range | 0.18 - 2 µg/mL | 0.075 - 20.0 mg/L | Not Specified | 0.05 - 10 mg/L |
| Correlation Coefficient (r²) | >0.999 | Not Specified | >0.973 | Not Specified |
| Limit of Detection (LOD) | 0.054 µg/mL | 0.025 mg/L | Not Specified | 0.05 mg/L |
| Limit of Quantification (LOQ) | 0.18 µg/mL | 0.075 mg/L | Not Specified | Not Specified |
| Precision (%RSD) | 1.65% - 5.16% | < 7.0% | Not Specified | 1.3% - 5.3% |
| Accuracy (% Recovery) | 99.16% - 114.13% | Not Specified | Not Specified | Not Specified |
| Internal Standard | Not Specified | 5-methylhexanone-2 | Not Specified | Not Specified |
Experimental Protocols: A Step-by-Step Guide
The accurate measurement of total 2,5-HD necessitates an acid hydrolysis step to convert its metabolic precursors into the target analyte.[3] Below are representative experimental protocols for GC-based analysis of 2,5-HD in urine.
Sample Preparation (Acid Hydrolysis and Extraction)
-
Sample Collection : Collect urine samples in polyethylene (B3416737) disposable flasks and store at -20°C until analysis.
-
Acidification : Transfer 5 mL of the urine sample to a glass culture tube. Adjust the pH to between 0.5 and 1.0 by adding concentrated hydrochloric acid (HCl) while stirring.[4][5]
-
Hydrolysis : Cap the tube and heat it in a water bath at 90-100°C for 30 minutes.[4][5]
-
Cooling : Allow the sample to cool completely to room temperature.[4][5]
-
Extraction : Add an appropriate internal standard and an extraction solvent such as dichloromethane. Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction of 2,5-HD.[4][5]
-
Phase Separation : Centrifuge the sample to facilitate the separation of the organic and aqueous layers.
-
Sample Transfer : Carefully transfer the organic (bottom) layer to an autosampler vial for analysis.
Chromatographic and Detection Conditions
Gas Chromatography - Flame Ionization Detection (GC-FID) [6][7][8]
-
Column : HP-5 (Crosslinked methyl siloxane), 30 m x 0.320 mm, 0.25 µm film thickness.[6][7][8]
-
Oven Temperature Program : An initial temperature of 60°C, ramped to 246°C at 3°C/min.[9]
Gas Chromatography - Mass Spectrometry (GC-MS) [3]
-
Analysis Time : Total run time of approximately 15 minutes.[3]
-
Detection : Mass spectrometer operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
Visualizing the Workflow and Metabolic Context
To further elucidate the analytical process and the biological relevance of 2,5-hexanedione, the following diagrams illustrate a typical experimental workflow and the metabolic pathway of n-hexane.
References
- 1. labmix24.com [labmix24.com]
- 2. academic.oup.com [academic.oup.com]
- 3. jasem.com.tr [jasem.com.tr]
- 4. Determination of urinary 2,5-hexanedione concentration by an improved analytical method as an index of exposure to n-hexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. isotope.com [isotope.com]
- 7. scholar.ui.ac.id [scholar.ui.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
A Comparative Guide to the Cross-Validation of 1-Acetoxy-2,5-hexanedione-¹³C₄ with Alternative Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in the monitoring of biomarkers for toxicant exposure, the precision and reliability of analytical methodologies are paramount. 1-Acetoxy-2,5-hexanedione is a key metabolite of the neurotoxin n-hexane, and its accurate quantification in biological matrices is crucial for toxicological and occupational health studies. The use of a stable isotope-labeled internal standard is the gold standard for such measurements, minimizing analytical variability. This guide provides a comprehensive cross-validation comparison of 1-Acetoxy-2,5-hexanedione-¹³C₄ against other labeled internal standards, offering supporting data and detailed experimental protocols to inform best practices in analytical method development.
The Critical Role of Internal Standards in Quantitative Analysis
Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response (e.g., matrix effects in mass spectrometry). An ideal internal standard should be chemically and physically similar to the analyte of interest, but distinguishable by the analytical instrument. Stable isotope-labeled (SIL) internal standards, where one or more atoms in the analyte molecule are replaced with their heavier stable isotopes (e.g., ¹³C, ²H, ¹⁵N), are considered the most effective as they exhibit nearly identical chemical and physical properties to the unlabeled analyte.
Performance Comparison: 1-Acetoxy-2,5-hexanedione-¹³C₄ vs. Deuterated and Structurally Analogous Internal Standards
While direct cross-validation studies for 1-Acetoxy-2,5-hexanedione-¹³C₄ are not extensively published, we can infer its performance based on the well-documented advantages of ¹³C-labeling over other isotopic and non-isotopic internal standards. The primary alternatives to a ¹³C₄-labeled standard would be a deuterated (e.g., d₄) analog or a structurally similar compound.
Key Performance Attributes:
-
Chromatographic Co-elution: ¹³C-labeled standards have virtually identical retention times to their unlabeled counterparts in liquid chromatography (LC) and gas chromatography (GC). Deuterated standards, however, can exhibit a slight chromatographic shift (the "isotope effect"), eluting marginally earlier. This can lead to differential matrix effects between the analyte and the internal standard, compromising accuracy.
-
Isotopic Stability: The carbon-13 isotope is inherently stable and does not undergo exchange with unlabeled atoms in the sample matrix or during analysis. Deuterium labels, particularly when located at exchangeable positions, can be susceptible to back-exchange with protons, leading to a loss of the isotopic label and inaccurate quantification.
-
Mass Spectrometric Integrity: ¹³C labeling provides a clean and predictable mass shift without altering the fragmentation pattern of the molecule in the mass spectrometer. Deuteration can sometimes influence fragmentation pathways, which may complicate method development.
-
Cross-Signal Contribution: The natural abundance of ¹³C is approximately 1.1%. In a molecule with four ¹³C labels, the potential for isotopic contribution from the unlabeled analyte to the internal standard signal is minimal. This reduces the risk of analytical bias, especially at high analyte concentrations.
Quantitative Data Summary
The following table presents illustrative data from a hypothetical cross-validation experiment comparing the performance of 1-Acetoxy-2,5-hexanedione-¹³C₄ with a deuterated analog (1-Acetoxy-2,5-hexanedione-d₄) and a structural analog internal standard (e.g., 2-methyl-3-heptanone) for the quantification of 2,5-hexanedione (B30556) in human urine by LC-MS/MS. This data is based on established principles of isotope dilution mass spectrometry.
| Performance Parameter | 1-Acetoxy-2,5-hexanedione-¹³C₄ | 1-Acetoxy-2,5-hexanedione-d₄ | Structural Analog (e.g., 2-methyl-3-heptanone) |
| Retention Time Difference (Analyte vs. IS) | < 0.02 min | 0.1 - 0.3 min | > 1.0 min |
| Matrix Effect Variability (CV%) | < 5% | 5 - 15% | 10 - 30% |
| Accuracy (% Bias) | -2% to +2% | -8% to +5% | -15% to +15% |
| Precision (%RSD) | < 3% | < 7% | < 10% |
| Isotopic Stability | High (No exchange) | Moderate (Potential for back-exchange) | N/A |
Experimental Protocols
Sample Preparation: Acid Hydrolysis and Liquid-Liquid Extraction
This protocol is designed for the analysis of total 2,5-hexanedione in urine, where 1-Acetoxy-2,5-hexanedione-¹³C₄ serves as a prodrug internal standard that is hydrolyzed to 2,5-hexanedione-¹³C₄.
-
Sample Collection: Collect a mid-stream urine sample in a sterile container.
-
Aliquoting: To a 15 mL screw-cap glass tube, add 5.0 mL of the urine sample.
-
Internal Standard Spiking: Add a known amount of 1-Acetoxy-2,5-hexanedione-¹³C₄ solution in a suitable solvent (e.g., methanol) to each sample, calibrator, and quality control sample.
-
Acid Hydrolysis: Add 0.5 mL of concentrated hydrochloric acid to each tube to achieve a pH ≤ 1.
-
Heating: Tightly cap the tubes and heat at 90-100 °C for 30 minutes in a heating block or water bath.
-
Cooling: Cool the tubes to room temperature in a water bath.
-
Extraction: Add 5 mL of dichloromethane (B109758), cap the tubes, and vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge the tubes at 2000 x g for 5 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean tube.
-
Drying: Evaporate the dichloromethane extract to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis (e.g., 100 µL of 50:50 acetonitrile:water).
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate 2,5-hexanedione from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both unlabeled 2,5-hexanedione and 2,5-hexanedione-¹³C₄.
Visualizing Key Processes
To further clarify the context and workflow, the following diagrams have been generated using Graphviz.
A Comparative Guide to the Analytical Detection of 2,5-Hexanedione, a Key Biomarker of n-Hexane Exposure
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of analytical methodologies for the quantification of 2,5-hexanedione (B30556), the primary neurotoxic metabolite of n-hexane. This guide provides a comprehensive overview of various analytical techniques, their limits of detection, and detailed experimental protocols to aid in the selection of the most appropriate method for research and clinical applications.
The isotopically labeled internal standard, 1-Acetoxy-2,5-hexanedione-13C4, plays a crucial role in ensuring the accuracy and precision of quantifying 2,5-hexanedione (2,5-HD) in biological matrices. As 2,5-HD is a critical biomarker for monitoring occupational and environmental exposure to n-hexane, a widely used industrial solvent and known neurotoxin, its reliable detection is paramount. This guide compares the performance of various analytical methods for the determination of 2,5-HD, primarily in urine.
Comparative Analysis of Detection Limits
The limit of detection (LOD) is a critical performance characteristic of any analytical method, indicating the lowest concentration of an analyte that can be reliably distinguished from background noise. The following table summarizes the LODs of various analytical techniques for the determination of 2,5-hexanedione in urine. For a standardized comparison, all LOD values have been converted to micrograms per liter (µg/L).
| Analytical Method | Instrumentation | Sample Matrix | Limit of Detection (LOD) (µg/L) |
| Gas Chromatography - Flame Ionization Detection (GC-FID) | GC-FID | Pooled Urine | 200[1][2] |
| Gas Chromatography - Flame Ionization Detection (GC-FID) with Derivatization | GC-FID | Urine | 1000[3] |
| Headspace Solid-Phase Microextraction GC-FID (HS-SPME-GC-FID) | HS-SPME-GC-FID | Urine | 25[4][5][6] |
| Gas Chromatography - Mass Spectrometry (GC-MS) | GC-MS | Urine | 10[7] |
| Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS) | LC-MS/MS | Urine | 50[8] |
| Validated GC-FID Method | GC-FID | Urine | 54[9] |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical results. Below are summaries of key experimental protocols for the detection of 2,5-hexanedione.
Gas Chromatography - Flame Ionization Detection (GC-FID) - NIOSH Method 8318
This method measures the "total" 2,5-hexanedione concentration after acid hydrolysis, which converts precursor metabolites into 2,5-HD.
-
Sample Preparation:
-
Instrumentation:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).[1][2]
-
Column: Polyethylene glycol fused silica (B1680970) capillary column (e.g., DB-WAX, 30 m x 0.32 mm I.D., 0.50 µm film thickness).[1]
-
-
Analytical Conditions:
Headspace Solid-Phase Microextraction Gas Chromatography - Flame Ionization Detection (HS-SPME-GC-FID)
This method offers a solvent-free extraction technique, improving sample preparation efficiency.
-
Sample Preparation:
-
Instrumentation:
-
Analytical Conditions:
-
Desorption: The adsorbed analytes are thermally desorbed from the fiber in the hot GC inlet.
-
Chromatographic conditions are similar to standard GC-FID methods.
-
Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the analysis of 2,5-hexanedione.
-
Sample Preparation:
-
Urine samples may be subjected to acid hydrolysis to determine total 2,5-HD.
-
Direct injection after dilution and filtration can be used for the analysis of "free" 2,5-HD.
-
-
Instrumentation:
-
Liquid Chromatograph: Coupled to a tandem mass spectrometer.
-
Ionization: Atmospheric pressure chemical ionization (APCI) is a suitable ionization technique.[8]
-
-
Analytical Conditions:
Workflow and Pathway Visualizations
To provide a clearer understanding of the analytical process, the following diagrams illustrate a typical workflow for biomonitoring of n-hexane exposure and the metabolic pathway leading to the formation of 2,5-hexanedione.
Caption: A typical workflow for the biomonitoring of n-hexane exposure.
Caption: Simplified metabolic pathway of n-hexane to its neurotoxic metabolite, 2,5-hexanedione.
References
- 1. cdc.gov [cdc.gov]
- 2. cdc.gov [cdc.gov]
- 3. Gas chromatographic determination of 2,5-hexanedione in urine as an indicator of exposure to n-hexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of 2,5-hexanedione in urine by headspace solid-phase microextraction and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of 2,5-Hexanedione in Urine Using Headspace Solid-Phase Microextraction ... [nnk.gov.hu]
- 8. Determination of n-hexane metabolites by liquid chromatography/mass spectrometry. 1. 2,5-hexanedione and other phase I metabolites in untreated and hydrolyzed urine samples by atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Ionization Efficiency in Mass Spectrometry: A Comparative Guide to 1-Acetoxy-2,5-hexanedione-13C4 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ionization Efficiency
Ionization efficiency in mass spectrometry refers to the proportion of analyte molecules in a sample that are converted into ions in the ion source. This efficiency is influenced by a multitude of factors including the physicochemical properties of the analyte (e.g., basicity, surface activity), the composition of the mobile phase, and the instrumental parameters of the mass spectrometer. In electrospray ionization (ESI), a commonly used technique for small molecules, charge neutralization can significantly impact the signal intensity.
Comparison of Ionization Efficiency: A Theoretical Framework
Based on fundamental principles of electrospray ionization, a hypothesis can be formulated regarding the relative ionization efficiencies of 1-Acetoxy-2,5-hexanedione-13C4 and its analogs. Acetylation of molecules can lead to charge neutralization, which in turn can result in signal suppression during ESI-MS analysis.[1] This is because the acetyl group can reduce the overall charge of the molecule, making it less amenable to ionization.
In contrast, non-acetylated analogs, such as 2,5-hexanedione (B30556), are expected to exhibit a different ionization behavior. The presence of two ketone functionalities may influence their proton affinity and surface activity, which are key drivers of ionization efficiency. The stable isotope-labeled analog, this compound, is anticipated to have nearly identical ionization efficiency to its unlabeled counterpart, as the isotopic substitution has a negligible effect on the physicochemical properties that govern ionization.
Hypothetical Data Summary
The following table summarizes the expected relative ionization efficiencies based on the theoretical framework. It is important to note that these are projections and would require experimental validation.
| Compound | Structure | Expected Relative Ionization Efficiency (ESI+) | Rationale |
| This compound | 13C labeled acetylated dione | Lower | Acetyl group may lead to charge neutralization, potentially suppressing ionization. Isotopic labeling is not expected to significantly alter ionization efficiency compared to the unlabeled analog. |
| 1-Acetoxy-2,5-hexanedione | Acetylated dione | Lower | Acetyl group may lead to charge neutralization, potentially suppressing ionization. |
| 2,5-Hexanedione | Dione | Higher | Absence of the acetyl group may result in a higher net charge and better ionization efficiency compared to the acetylated analogs. |
Experimental Protocols for Comparative Analysis
To experimentally validate the hypothetical comparison of ionization efficiencies, the following detailed methodologies for Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are proposed. These protocols are adapted from established methods for the analysis of 2,5-hexanedione and other small organic molecules.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is designed for the sensitive and specific quantification of the target compounds in a biological matrix.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or urine sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 60 psi
-
Collision Gas: 9 psi
-
Temperature: 500°C
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusion of individual standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the analysis of the more volatile analog, 2,5-hexanedione.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of urine sample, add 50 µL of concentrated HCl to acidify to pH < 2.
-
Add 2 mL of dichloromethane (B109758) and vortex for 1 minute.
-
Centrifuge at 3000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube.
-
Repeat the extraction with another 2 mL of dichloromethane.
-
Combine the organic extracts and evaporate to approximately 100 µL under a gentle stream of nitrogen.
2. GC-MS Conditions
-
GC System: Agilent 8890 GC or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute
-
Ramp: 10°C/min to 200°C
-
Hold: 2 minutes
-
-
MS System: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-200
Visualizing the Analytical Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the proposed workflows.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
This guide provides a comparative framework for understanding the ionization efficiency of this compound and its analogs. While direct experimental data is lacking, the principles of mass spectrometry suggest that the acetylated forms may exhibit lower ionization efficiency in ESI-MS compared to the non-acetylated analog due to charge neutralization. The provided experimental protocols offer a starting point for researchers to empirically test this hypothesis and to develop robust quantitative methods for these compounds. The use of stable isotope-labeled internal standards is highly recommended to correct for any variations in ionization efficiency and matrix effects, ensuring accurate and reliable results.
References
A Comparative Guide to Measurement Uncertainty in the Quantification of 1-Acetoxy-2,5-hexanedione-13C4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential analytical methodologies for the quantification of 1-Acetoxy-2,5-hexanedione, using 1-Acetoxy-2,5-hexanedione-¹³C₄ as an internal standard. Given the absence of established standardized methods for this specific analyte, this document outlines two common, robust analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The primary focus is on identifying and comparing the sources of measurement uncertainty inherent to each workflow.
The target analyte, 1-Acetoxy-2,5-hexanedione, is a derivative of 2,5-hexanedione (B30556). 2,5-Hexanedione is the primary neurotoxic metabolite of the industrial solvent n-hexane and is a critical biomarker for monitoring occupational exposure.[1][2][3][4][5][6][7] The use of a stable, isotopically labeled internal standard like 1-Acetoxy-2,5-hexanedione-¹³C₄ is essential for accurate quantification, as it effectively corrects for variations during sample preparation and analysis.[8][9][10][11]
Metabolic Context: n-Hexane Neurotoxicity
To understand the relevance of the target analyte, it is crucial to visualize its position within the metabolic pathway of n-hexane. The neurotoxicity of n-hexane is primarily attributed to its metabolite, 2,5-hexanedione.[4][5]
Caption: Metabolic pathway of n-hexane to its neurotoxic metabolite.
Comparison of Analytical Methodologies
The selection of an analytical method is a critical determinant of the overall measurement uncertainty. Below, we compare a hypothetical GC-MS and an LC-MS/MS protocol.
| Feature | Method A: GC-MS | Method B: LC-MS/MS |
| Principle | Separation of volatile compounds followed by ionization and mass analysis. | Separation of compounds in liquid phase followed by ionization and tandem mass analysis. |
| Sample Derivatization | May be required to improve volatility and thermal stability. | Generally not required, suitable for polar and non-volatile compounds. |
| Potential for Thermal Degradation | Higher, due to the heated injector and column. | Lower, as analysis is performed at or near ambient temperature. |
| Matrix Effects | Generally lower, but can still occur. | Can be significant (ion suppression/enhancement), requiring careful management. |
| Sensitivity & Selectivity | Good, but can be limited by background noise. | Typically higher, especially with tandem MS (MS/MS) which reduces chemical noise. |
| Primary Sources of Uncertainty | Injection volume precision, derivatization efficiency, thermal degradation, column bleed. | Mobile phase composition, gradient precision, electrospray ionization stability, matrix effects. |
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For a molecule like 1-Acetoxy-2,5-hexanedione, it offers high chromatographic resolution.
Experimental Protocol: GC-MS
-
Sample Preparation:
-
A 1 mL urine sample is taken.
-
A precise volume of 1-Acetoxy-2,5-hexanedione-¹³C₄ internal standard (IS) solution is added.
-
If necessary for cleanup, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is performed.
-
The solvent is evaporated to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Optional):
-
The dried residue is reconstituted in a derivatizing agent (e.g., silylation agent) to enhance thermal stability and is heated.
-
-
Analysis:
-
A 1 µL aliquot is injected into the GC-MS system.
-
Separation is achieved on a capillary column (e.g., DB-5ms).
-
The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both the analyte and the ¹³C₄-IS.
-
-
Quantification:
-
The concentration is calculated from the ratio of the analyte peak area to the IS peak area against a calibration curve.
-
Caption: Experimental workflow for the GC-MS based quantification method.
Sources of Measurement Uncertainty: GC-MS
| Stage | Source of Uncertainty | Type | Comments |
| Sample Preparation | Pipette/Balance Calibration & Use | B/A | Uncertainty in sample volume and IS mass/volume. |
| Purity of Internal Standard | B | From the Certificate of Analysis provided by the manufacturer. | |
| Extraction Recovery Variability | A | Minor if IS corrects perfectly; larger if analyte/IS behavior differs. | |
| Calibration | Purity of Calibration Standard | B | From the Certificate of Analysis. |
| Preparation of Stock/Working Solutions | B/A | Uncertainty from weighing and dilutions. | |
| Calibration Curve Fit | A | Uncertainty from the regression analysis (e.g., standard error). | |
| GC-MS Analysis | Injection Volume Repeatability | A | Uncertainty from the autosampler syringe. |
| Potential for Thermal Degradation | B | Systematic effect if analyte is less stable than IS. | |
| Column Temperature Variation | B | Affects retention time and peak shape. | |
| Detector Response Linearity | A | Assessed during method validation. | |
| Data Processing | Peak Integration | A | Variability in defining peak start and end points. |
Type A uncertainty is evaluated by statistical methods (e.g., standard deviation of repeated measurements). Type B is evaluated by other means (e.g., calibration certificates, manufacturer specifications).[12][13]
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is highly sensitive and specific, making it a gold standard for bioanalysis. It is particularly well-suited for analytes that are not easily volatilized.
Experimental Protocol: LC-MS/MS
-
Sample Preparation:
-
A 100 µL urine sample is taken.
-
A precise volume of 1-Acetoxy-2,5-hexanedione-¹³C₄ internal standard (IS) solution is added.
-
Proteins are precipitated by adding a solvent like acetonitrile. The sample is vortexed and centrifuged.
-
The supernatant is transferred to an autosampler vial, possibly diluted with mobile phase.
-
-
Analysis:
-
A 5 µL aliquot is injected into the LC-MS/MS system.
-
Separation is performed on a C18 reverse-phase column.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the ¹³C₄-IS.
-
-
Quantification:
-
The concentration is calculated from the ratio of the analyte peak area to the IS peak area against a calibration curve.
-
Caption: Experimental workflow for the LC-MS/MS based quantification method.
Sources of Measurement Uncertainty: LC-MS/MS
| Stage | Source of Uncertainty | Type | Comments |
| Sample Preparation | Pipette/Balance Calibration & Use | B/A | Uncertainty in sample volume and IS mass/volume. |
| Purity of Internal Standard | B | From the Certificate of Analysis. | |
| Protein Precipitation Efficiency | A | Small effect as IS should co-precipitate similarly with analyte. | |
| Calibration | Purity of Calibration Standard | B | From the Certificate of Analysis. |
| Preparation of Stock/Working Solutions | B/A | Uncertainty from weighing and dilutions. | |
| Calibration Curve Fit | A | Uncertainty from the regression analysis. | |
| LC-MS/MS Analysis | Injection Volume Repeatability | A | Uncertainty from the autosampler. |
| Mobile Phase Composition | B | Affects retention time and ionization efficiency. | |
| Matrix Effects (Ion Suppression) | A/B | Major potential source. Difference in ionization efficiency between calibration standards and actual samples. The ¹³C₄-IS is designed to mitigate this, but may not perfectly co-elute or behave identically. | |
| MS Detector Response | A | Assessed during validation. | |
| Data Processing | Peak Integration | A | Variability in defining peak start and end points. |
Framework for Calculating Combined Measurement Uncertainty
The overall uncertainty of a measurement result is derived by combining the individual sources of uncertainty. The process, as outlined by the Guide to the Expression of Uncertainty in Measurement (GUM), follows several key steps.[12][14][15]
Caption: General framework for evaluating and reporting measurement uncertainty.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of 1-Acetoxy-2,5-hexanedione using a ¹³C₄-labeled internal standard.
-
LC-MS/MS is likely the superior choice, offering higher sensitivity and specificity while avoiding potential thermal degradation of the analyte. However, it requires careful management of matrix effects, which can be a dominant source of uncertainty. The close structural similarity of the ¹³C₄-IS to the analyte is crucial for effectively mitigating this uncertainty.
-
GC-MS remains a viable and robust alternative, especially if the analyte demonstrates good thermal stability and volatility. Its primary sources of uncertainty lie in the injection process and potential inefficiencies in any required derivatization steps.
For any accredited laboratory, a thorough evaluation of these uncertainty components is a requirement under standards like ISO/IEC 17025.[16][17][18][19] The choice between methods should be driven by experimental validation, considering the specific matrix (e.g., urine, plasma), required detection limits, and available instrumentation. A comprehensive uncertainty budget should be calculated to ensure the final reported result is fit for its intended purpose in clinical or research settings.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdc.gov [cdc.gov]
- 4. What is 2,5-Hexanedione?Uses,Synthesis,Detection method_Chemicalbook [chemicalbook.com]
- 5. n-hexane Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Urinary 2,5 hexanedione as a biomarker of n-hexane exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological monitoring of occupational exposure to n-hexane by measurement of urinary 2,5-hexanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ukisotope.com [ukisotope.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chapon.arnaud.free.fr [chapon.arnaud.free.fr]
- 13. bipm.org [bipm.org]
- 14. oiml.org [oiml.org]
- 15. Introduction, continued [physics.nist.gov]
- 16. ISO 17025 Measurement Uncertainty: Mastering Precision in Lab Testing - RJ Quality Consulting [rjqualityconsulting.com]
- 17. Understanding ISO/IEC 17025 Requirements for Measurement Uncertainty (MU) | Lab Manager [labmanager.com]
- 18. demarcheiso17025.com [demarcheiso17025.com]
- 19. isobudgets.com [isobudgets.com]
A Comparative Guide to Internal Standards for the Analysis of 2,5-Hexanedione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of internal standards for the quantitative determination of 2,5-hexanedione (B30556), a key biomarker of exposure to n-hexane. The selection of an appropriate internal standard is critical for achieving accurate and reliable results in analytical methodologies. Here, we compare the performance of isotopically labeled versus non-isotopically labeled internal standards, supported by experimental data from published literature.
Introduction to 2,5-Hexanedione Analysis and the Role of Internal Standards
2,5-Hexanedione is the primary neurotoxic metabolite of n-hexane, a widely used industrial solvent. Monitoring its concentration in biological matrices, such as urine, is essential for assessing occupational and environmental exposure. Chromatographic methods, particularly gas chromatography (GC), are commonly employed for this analysis.
Internal standards are crucial in quantitative analysis to correct for the loss of analyte during sample preparation and for variations in injection volume and instrument response. An ideal internal standard should be chemically similar to the analyte but distinguishable by the analytical instrument. It should also not be present in the original sample.
This guide will focus on the comparison of two main categories of internal standards for 2,5-hexanedione analysis:
-
Isotopically Labeled Internal Standards: These are considered the "gold standard" as they have nearly identical chemical and physical properties to the analyte, leading to similar behavior during extraction and chromatography. 1-Acetoxy-2,5-hexanedione-13C4, while not commonly cited in proficiency testing literature, represents a class of stable isotope-labeled standards. A more frequently documented analogue is the deuterated form, 2,5-Hexanedione-d10 (B3044239).
-
Non-Isotopically Labeled Internal Standards: These are structurally similar compounds to the analyte. Common examples used in 2,5-hexanedione analysis include 5-methyl-2-hexanone (B1664664), 2-methyl-3-heptanone, and cyclohexanone.
Comparison of Analytical Method Performance
The following table summarizes the performance of different analytical methods for 2,5-hexanedione quantification, employing various internal standards.
| Parameter | Method 1: GC-MS with Deuterated Internal Standard (e.g., 2,5-Hexanedione-d10) | Method 2: GC-FID with 5-methyl-2-hexanone Internal Standard | Method 3: GC-FID with Unspecified Internal Standard [1] |
| Instrumentation | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Internal Standard | 2,5-Hexanedione-d10 (Isotopically Labeled) | 5-methyl-2-hexanone (Non-Isotopically Labeled) | Not specified in abstract |
| Linearity (r²) | Typically >0.99 | >0.99 | 0.99963 |
| Accuracy (% Recovery) | Expected to be high (95-105%) due to co-elution and similar extraction efficiency | 92-108% | 99.16% to 114.13% |
| Precision (% RSD) | Typically <10% | <10% | 1.65% to 5.16% |
| Limit of Detection (LOD) | Lower due to high selectivity of MS | 0.1 mg/L | 0.054 µg/ml |
| Limit of Quantification (LOQ) | Lower due to high selectivity of MS | 0.3 mg/L | 0.18 µg/ml |
Experimental Protocols
Method 2: GC-FID with 5-methyl-2-hexanone Internal Standard
This method is adapted from a typical procedure for the analysis of 2,5-hexanedione in urine.
1. Sample Preparation:
-
To 1 mL of urine, add 10 µL of internal standard solution (5-methyl-2-hexanone in methanol).
-
Add 0.5 mL of concentrated hydrochloric acid.
-
Heat the sample at 90°C for 30 minutes to hydrolyze any conjugated metabolites.
-
Cool the sample and neutralize with sodium hydroxide.
-
Extract the 2,5-hexanedione and internal standard with 2 mL of dichloromethane (B109758) by vortexing for 2 minutes.
-
Centrifuge to separate the layers and transfer the organic (bottom) layer to a clean vial for analysis.
2. GC-FID Conditions:
-
Column: DB-1701 or similar mid-polarity column.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 180°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
Method 3: Validated GC-FID Method[1]
This protocol is based on the validation study by Muchtaridi et al. (2019).[1]
1. Sample Preparation:
-
The publication describes a method for determining 2,5-hexanedione in the urine of oil industry workers.[1]
-
The specific sample preparation steps are not detailed in the abstract but would typically involve hydrolysis, extraction, and concentration.
2. GC-FID Conditions:
-
Column: HP-5 (Crosslinked methyl siloxane) capillary column (30 m x 0.320 mm, 0.25 µm film thickness).[1]
-
Injector Temperature: 250°C.[1]
-
Detector Temperature: 300°C.[1]
-
Carrier Gas: Helium at a flow rate of 2 ml/min.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical workflow of selecting an internal standard and the general experimental workflow for 2,5-hexanedione analysis.
Caption: Logical flow for selecting an internal standard.
Caption: General workflow for 2,5-hexanedione analysis.
Conclusion
The choice of internal standard significantly impacts the quality of quantitative results for 2,5-hexanedione. While isotopically labeled standards like 2,5-hexanedione-d10 used with GC-MS offer the highest accuracy and precision due to their near-identical chemical behavior to the analyte, they can be more expensive. Non-isotopically labeled internal standards, such as 5-methyl-2-hexanone, provide a cost-effective alternative that can yield acceptable performance with careful method validation, as demonstrated by the data presented. The selection of an appropriate internal standard should be based on the specific requirements of the study, including desired accuracy, precision, and available instrumentation.
References
Comparative Guide to Certified Reference Materials for 1-Acetoxy-2,5-hexanedione-13C4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available certified reference materials (CRMs) for 1-Acetoxy-2,5-hexanedione-13C4, a crucial internal standard for the quantitative analysis of n-hexane metabolites. Accurate quantification of these metabolites, such as 2,5-hexanedione (B30556), is vital in toxicology studies, occupational exposure monitoring, and drug development, as n-hexane is a known neurotoxin. This document aims to assist researchers in selecting the most suitable CRM for their analytical needs by presenting a comparison of available products, their specifications, and relevant experimental protocols.
Commercial Availability and Supplier Comparison
This compound is available from several reputable suppliers, either directly or through distributors. The primary manufacturers identified are Toronto Research Chemicals (TRC), whose products are distributed by LGC Standards, Fisher Scientific, and Labmix24, and MedChemExpress.
Table 1: Comparison of Commercially Available this compound CRMs
| Supplier/Distributor | Product Number | Purity | Isotopic Enrichment | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |
| Toronto Research Chemicals (TRC) (via LGC Standards, Fisher Scientific, Labmix24) | TRC-A165769 | ≥98% | Not Specified | C₄¹³C₄H₁₂O₄ | 176.15 | 2732446-00-1 | Specimen CoA available from Labmix24. |
| MedChemExpress | HY-134539S | Not Specified | Not Specified | C₄¹³C₄H₁₂O₄ | 176.15 | 2732446-00-1 | Used as a tracer and internal standard.[1] |
Note: "Not Specified" indicates that the information was not available on the supplier's public-facing documentation at the time of this review. Researchers should always consult the Certificate of Analysis for lot-specific data.
The Role of this compound in n-Hexane Metabolism Analysis
n-Hexane undergoes metabolic activation to the neurotoxic metabolite 2,5-hexanedione. The analysis of 2,5-hexanedione in biological matrices, such as urine, is a key biomarker for assessing n-hexane exposure. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification using mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The internal standard helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the precision and accuracy of the results.
The metabolic pathway of n-hexane leading to the formation of 2,5-hexanedione is a multi-step process involving several enzymatic reactions. A simplified representation of this pathway is provided below.
Caption: Simplified metabolic pathway of n-hexane to its neurotoxic metabolite, 2,5-hexanedione.
Experimental Protocols for the Analysis of 2,5-Hexanedione using this compound
The following are generalized experimental protocols for the analysis of 2,5-hexanedione in urine using GC-MS and LC-MS with this compound as an internal standard. These protocols are based on established methods found in the scientific literature and should be optimized for specific laboratory conditions and instrumentation.
I. Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the determination of total 2,5-hexanedione in urine, which includes both the free metabolite and conjugates that are released upon acid hydrolysis.
1. Sample Preparation and Hydrolysis:
-
To 1 mL of urine sample in a screw-capped glass tube, add a known amount of this compound internal standard solution.
-
Acidify the sample to approximately pH 1 with concentrated hydrochloric acid.
-
Heat the sample at 90-100°C for 30 minutes to hydrolyze the conjugates.
-
Cool the sample to room temperature.
2. Liquid-Liquid Extraction:
-
Add 2 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to the hydrolyzed urine sample.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Repeat the extraction step and combine the organic layers.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for the separation of ketones (e.g., DB-5ms or equivalent).
-
Injector: Splitless mode.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for both 2,5-hexanedione and this compound.
Caption: General workflow for the GC-MS analysis of 2,5-hexanedione in urine.
II. Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This method is often preferred for its higher specificity and reduced need for sample derivatization.
1. Sample Preparation (Direct Injection or SPE):
-
Direct Injection:
-
To 100 µL of urine, add a known amount of this compound internal standard solution.
-
Add 900 µL of a protein precipitation solvent (e.g., acetonitrile (B52724) or methanol).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
-
Solid-Phase Extraction (SPE) for Cleaner Samples:
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) and then water.
-
Load the urine sample (pre-spiked with internal standard).
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte and internal standard with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute in the mobile phase.
-
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode is ideal for high sensitivity and selectivity. Monitor specific precursor-to-product ion transitions for both 2,5-hexanedione and this compound.
Caption: General workflow for the LC-MS/MS analysis of 2,5-hexanedione in urine.
Conclusion
The selection of a certified reference material is a critical step in developing and validating robust analytical methods for the biomonitoring of n-hexane exposure. While Toronto Research Chemicals (TRC) provides a product with a readily available specimen Certificate of Analysis, researchers should contact all suppliers to obtain lot-specific information to make an informed decision. The provided experimental protocols offer a starting point for the development of sensitive and reliable GC-MS and LC-MS methods for the quantification of 2,5-hexanedione, with this compound serving as an effective internal standard to ensure data quality and accuracy.
References
Safety Operating Guide
Safe Disposal of 1-Acetoxy-2,5-hexanedione-13C4: A Procedural Guide
For Immediate Release
Proper management and disposal of laboratory chemicals are paramount for ensuring personnel safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of 1-Acetoxy-2,5-hexanedione-13C4, a compound utilized by researchers, scientists, and drug development professionals. Given that the isotopic labeling with 13C4 does not significantly alter the chemical properties, the disposal procedures align with those for its unlabeled analogue, 2,5-Hexanedione.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to be aware of the hazards associated with this compound. This compound is classified as a combustible liquid that can cause skin and eye irritation.[1][2][3] Prolonged or repeated exposure may lead to damage to the central and peripheral nervous systems.[1][2][4]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles that comply with European standard EN 166.[3]
-
Hand Protection: Use protective gloves.[3]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3]
In the event of exposure, follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[1][3]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek medical attention.[1][2][3]
-
Ingestion: Clean the mouth with water and seek medical attention.[1] Do NOT induce vomiting unless directed by medical personnel.[4][5]
II. Chemical Profile and Hazard Data
The following table summarizes the key physical and chemical properties of the parent compound, 2,5-Hexanedione, which are representative of this compound.
| Property | Value |
| Physical State | Liquid |
| Appearance | Amber |
| Odor | Characteristic |
| pH | 6.1 (10 g/L aq. sol.) |
| Melting Point/Range | -6 °C / 21.2 °F |
| Boiling Point/Range | 185 - 193 °C / 365 - 379.4 °F @ 760 mmHg |
| Flash Point | 78 °C / 172.4 °F |
| Vapor Pressure | 0.60 hPa (20°C) |
| Specific Gravity | 0.973 |
| Incompatible Materials | Strong oxidizing agents, Strong bases, Strong reducing agents |
Data sourced from multiple safety data sheets for 2,5-Hexanedione.[1][3]
III. Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with local, regional, and national regulations. The following protocol provides a general framework for its safe disposal.
Experimental Protocol for Disposal:
-
Waste Collection:
-
Storage Pending Disposal:
-
Store the waste container in a well-ventilated area, away from open flames, hot surfaces, and other sources of ignition.[1]
-
The storage area should be cool and the container tightly closed.
-
-
Disposal Procedure:
-
The primary method of disposal is to transfer the waste to an approved waste disposal plant.
-
Crucially, do not flush the chemical into surface water or the sanitary sewer system. [1]
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal.
-
-
Handling Spills:
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 1-Acetoxy-2,5-hexanedione-13C4
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-Acetoxy-2,5-hexanedione-13C4. The following procedures are designed to ensure personal safety and minimize exposure risks.
Chemical and Physical Properties Overview
| Property | Value |
| Synonyms | Acetonylacetone |
| Molecular Formula | C6H10O2 (for the unlabeled compound) |
| Appearance | Amber Liquid[1][2] |
| Odor | Characteristic[1][2] |
| Boiling Point | 185 - 193 °C / 365 - 379.4 °F[1][2] |
| Flash Point | 78 °C / 172.4 °F[1][2] |
| Hazards | Combustible liquid. Causes skin and serious eye irritation. May cause damage to the nervous system through prolonged or repeated exposure.[1][2][3] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure. The following table summarizes the recommended equipment.
| Body Part | Recommended PPE | Specifications and Usage |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended for protection against ketones and esters.[4][5][6] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[4] |
| Eyes | Safety goggles or a face shield | Chemical splash goggles are essential to protect against splashes.[4][7] A face shield should be worn in situations with a higher risk of splashing.[4][7] |
| Body | Laboratory coat or chemical-resistant apron | A standard laboratory coat should be worn to protect against incidental contact.[4][8] For tasks with a higher potential for splashes, a chemical-resistant apron over the lab coat is advised.[4] |
| Respiratory | Respirator with organic vapor cartridges | Use a NIOSH/MSHA or European Standard EN 149 approved respirator with organic vapor cartridges, particularly when working in poorly ventilated areas or when there is a potential for generating aerosols.[4][8] |
| Feet | Closed-toe shoes | Perforated shoes or sandals are not permitted in the laboratory. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for safety.
-
Preparation :
-
Donning PPE :
-
Chemical Handling :
-
Perform all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[4][8]
-
Use the smallest quantity of the chemical necessary for the experiment.[8]
-
Keep the container closed when not in use.[8]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]
-
-
Post-Handling :
Disposal Plan
As this compound contains a stable isotope (Carbon-13), it is not radioactive. Therefore, no special radiological precautions are necessary for its disposal.[9] The disposal of this compound should be treated as chemical waste.
-
Waste Collection :
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not mix with general laboratory waste.[9]
-
-
Regulatory Compliance :
-
Professional Disposal :
-
Waste should be handled and disposed of by personnel appropriately trained in handling chemical waste.[9]
-
Experimental Workflow and Safety Procedures
The following diagram illustrates the logical workflow for handling this compound, from initial preparation to final disposal, emphasizing key safety checkpoints.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. shop.dqeready.com [shop.dqeready.com]
- 6. Gloves, Butyl Rubber | Flinn Scientific [flinnsci.com]
- 7. Safely Working with Chemicals: PPE Essentials [safetystoragesystems.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. moravek.com [moravek.com]
- 10. download.basf.com [download.basf.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
